Methyl indoline-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHOJQKDISHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-40-7 | |
| Record name | methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl indoline-4-carboxylate hydrochloride" chemical structure
[1]
Executive Summary
Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a specialized bicyclic scaffold employed in high-value medicinal chemistry campaigns. Unlike its aromatic precursor (indole), the indoline core offers a distinct three-dimensional vector and increased basicity (
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis from methyl indole-4-carboxylate, handling protocols to prevent oxidative degradation, and its strategic application in kinase and GPCR ligand design.
Chemical Identity & Physical Profile[1][2]
| Parameter | Technical Specification |
| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride |
| Common Name | Methyl indoline-4-carboxylate HCl |
| CAS Number | 1187927-40-7 (Salt); 155135-61-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents |
| pKa (Calc) | ~4.5 (Conjugate acid of indoline N) |
| Storage | Critical: Store at 2–8°C under inert gas (Argon/Nitrogen).[1][2][3] Hygroscopic. |
Synthesis & Manufacturing Protocol
The synthesis of methyl indoline-4-carboxylate is non-trivial due to the electron-withdrawing nature of the C4-ester, which deactivates the indole ring toward electrophilic reduction. Standard hydrogenation can be sluggish. The preferred laboratory-scale method utilizes Sodium Cyanoborohydride (
Retrosynthetic Logic & Workflow
The workflow proceeds via the selective reduction of the commercially available Methyl indole-4-carboxylate , followed by immediate salt formation to arrest oxidative reversion.
Figure 1: Step-wise synthesis workflow for the selective reduction of the indole core.
Detailed Experimental Protocol
Safety Note:
Step 1: Selective Reduction
-
Dissolution: Charge a round-bottom flask with Methyl indole-4-carboxylate (1.0 eq) and Glacial Acetic Acid (0.5 M concentration relative to substrate).
-
Activation: Cool the solution to 10°C.
-
Reagent Addition: Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: M+1 = 178.2).
-
Note: If starting material persists, add an additional 0.5 eq of
.
-
Step 2: Isolation of Free Base
-
Quench: Pour the reaction mixture carefully into ice-cold water.
-
Neutralization: Basify to pH ~9 using saturated aqueous
or 1M NaOH. Caution: Gas evolution. -
Extraction: Extract 3x with Ethyl Acetate (EtOAc).
-
Drying: Wash combined organics with brine, dry over
, and concentrate in vacuo to yield the crude indoline oil.
Step 3: Hydrochloride Salt Formation
-
Solubilization: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Dichloromethane (DCM).
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) at 0°C. A white/off-white precipitate should form immediately.
-
Filtration: Filter the solid under Argon atmosphere.
-
Washing: Wash the filter cake with cold anhydrous ether to remove residual acetic acid or indole impurities.
-
Drying: Dry under high vacuum for 12 hours.
Reactivity & Handling (Self-Validating Systems)
The indoline core is susceptible to oxidative aromatization . Reverting to the indole is thermodynamically favorable. To ensure data integrity, researchers must treat the handling of this compound as a self-validating system.
The "Indole Reversion" Check
Before using the material in critical assays, perform a rapid UV-Vis or TLC check.
-
Indoline (Product): Non-fluorescent or weak fluorescence under UV (254 nm).
-
Indole (Degradant): Intensely fluorescent.
-
Validation: If the sample glows bright blue/purple under UV, significant oxidation has occurred. Recrystallize immediately.
Chemical Compatibility[5]
-
Base Sensitivity: The methyl ester is susceptible to hydrolysis. Avoid strong aqueous bases (LiOH, NaOH) unless the carboxylic acid is the desired product.
-
Acylation: The secondary amine (N1) is highly nucleophilic. It readily reacts with acid chlorides, isocyanates, and sulfonyl chlorides. This is the primary vector for library generation.
Applications in Drug Discovery[2][5][6][7][8][9]
Methyl indoline-4-carboxylate serves as a constrained amino-ester scaffold. The 4-position substitution creates a unique vector that projects substituents into specific hydrophobic pockets of target proteins, distinct from the more common 5- or 6-substituted indolines.
Target Class Utility
-
Kinase Inhibitors (JNK3, MAP Kinase): The indoline NH acts as a hydrogen bond donor to the hinge region, while the 4-ester (or its amide derivatives) accesses the solvent-exposed front pocket.
-
GPCR Antagonists (Histamine H3): Used to rigidify the linker between the pharmacophore and the basic amine, improving selectivity over H4 subtypes.
-
Tryptophan Dioxygenase (TDO) Inhibitors: The scaffold mimics the tryptophan substrate, with the 4-position modification blocking enzymatic turnover.
Mechanistic Diagram: Pharmacophore Vectors
This diagram illustrates how the molecule interacts within a theoretical binding pocket.
Figure 2: Pharmacophore mapping of the indoline-4-carboxylate scaffold.
References
-
BenchChem. this compound Product Data. Retrieved from Benchchem.com. Link
-
Gribble, G. W., et al. (1974).[4] Reactions of Sodium Borohydride in Acidic Media. Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society.[4]
-
Sigma-Aldrich. Methyl indole-4-carboxylate Safety & Properties. Retrieved from SigmaAldrich.com. Link
-
PubChem. Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (Compound Summary). National Library of Medicine. Link
-
ChemicalBook. 2,3-Dihydro-1H-indole-4-carboxylic acid methyl ester hydrochloride Properties.Link
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A Technical Guide to the Safe Handling of Methyl Indoline-4-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the essential safety and handling protocols for Methyl indoline-4-carboxylate hydrochloride (CAS No. 1187927-40-7). As a key building block in medicinal chemistry and pharmacological research, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] The indoline scaffold is a privileged structure in many biologically active molecules, making this compound and its derivatives valuable in the development of novel therapeutics, including potential anticancer and antiviral agents.[1][2][3][4][5] This document synthesizes available safety data from related compounds to provide a comprehensive framework for its responsible use.
Compound Profile and Hazard Identification
Chemical and Physical Properties
A clear understanding of the compound's properties is the foundation of safe handling.
| Property | Value | Source |
| CAS Number | 1187927-40-7 | J&K Scientific[6] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | Benchchem[1] |
| Molecular Weight | 213.66 g/mol | Benchchem[1] |
| Form | Solid | Sigma-Aldrich[7] |
| Melting Point | 68-71 °C (for Methyl indole-4-carboxylate) | Sigma-Aldrich[7] |
GHS Hazard Classification
Based on available data for the hydrochloride salt and its isomers, the compound is classified as hazardous.[1][8] The primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Benchchem[1], PubChem[8]
These classifications indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE) to avoid ingestion, skin contact, eye contact, and inhalation of dust.[1][8][9]
Core Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls
The first line of defense is to minimize exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[10][11] A certified chemical fume hood is required for all weighing and transfer operations to prevent the inhalation of dust or aerosols.[9]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[12] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[10] Hands should be washed thoroughly with soap and water after removing gloves.[12]
-
Body Protection: A lab coat or other protective clothing is required.[12] For larger quantities or in the event of a spill, impervious clothing may be necessary.[10]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[7][10]
Safe Handling and Storage Workflow
A systematic approach to handling and storage is critical to prevent accidents and maintain compound integrity.
Caption: Workflow for Safe Handling and Storage.
Storage Requirements
Proper storage is crucial for both safety and maintaining the chemical's integrity.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10][11][12]
-
Conditions to Avoid: Protect from moisture, direct sunlight, and air contact.[12]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following first-aid procedures should be followed in case of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical attention.[11][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[11][12] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately. |
Spill and Disposal Procedures
A clear protocol for spill management and waste disposal is essential.
Caption: Spill Response and Disposal Workflow.
For spills, avoid generating dust.[9] Use an inert absorbent material like clay or diatomaceous earth to clean up the spill.[12] All waste materials should be placed in a suitable, closed container for disposal by a licensed professional, in accordance with local, state, and federal regulations.[9][11]
Toxicological and Ecotoxicological Information
While specific toxicological data for this compound is limited, the GHS classifications indicate potential health effects.[1][8] Indole derivatives, in general, can have a range of biological activities, and some have been shown to be cytotoxic to cancer cells.[1][3] High doses of some indole compounds can have adverse effects, including neurotoxicity.[3]
There is limited information available on the ecotoxicological effects of this specific compound. However, related indole compounds are classified as very toxic to aquatic life.[9] Therefore, it is crucial to prevent the release of this compound into the environment.[9]
References
- Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxyl
- SAFETY D
- INDOLINE MSDS CAS-No.: 496-15-1 MSDS. (2018, July 26). Loba Chemie.
- Methyl indole-4-carboxyl
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Methyl indole-4-carboxylate 99 39830-66-5. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
- Diazonium compound. (n.d.). In Wikipedia.
- SAFETY DATA SHEET. (2025, October 16). Sigma-Aldrich.
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- This compound|CAS 1187927-40-7. (n.d.). Benchchem.
- methyl 2,3-dihydro-1H-isoindole-4-carboxyl
- This compound | 1187927-40-7. (n.d.). J&K Scientific LLC.
- Methyl isoindoline-4-carboxylate hydrochloride. (n.d.). Lead Sciences.
- Development and Application of Indolines in Pharmaceuticals. (2023, February 1). PMC - NIH.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
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Methyl Indoline-4-Carboxylate Hydrochloride: A Technical Guide to Purity and Specifications
An In-depth Technical Guide
Abstract
Methyl indoline-4-carboxylate hydrochloride (CAS No: 1187927-40-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its utility as a scaffold for synthesizing a range of biologically active molecules necessitates a thorough understanding of its quality attributes.[2] This technical guide provides an in-depth analysis of the purity specifications, potential impurity profiles, and the analytical methodologies required to qualify this reagent for research and development. Adherence to these principles is critical for ensuring the reproducibility and integrity of scientific outcomes.
Introduction: The Role of a Versatile Building Block
The indoline scaffold is a privileged structure found in numerous pharmaceuticals and bioactive natural products.[1][3] this compound serves as a key intermediate, enabling chemists to introduce diverse functionalities onto the indoline core.[2] Its applications are extensive, from the development of novel anticancer agents to neuroprotective compounds.[1]
Given its foundational role, the purity of this reagent is paramount. Undefined impurities can lead to spurious biological data, introduce artifacts in screening campaigns, and complicate structure-activity relationship (SAR) studies. This guide establishes a framework for the comprehensive assessment of this compound, ensuring it meets the stringent quality demands of the pharmaceutical research landscape.
Physicochemical and Handling Specifications
Precise identification and proper handling are the first steps in quality control. The hydrochloride salt form is typically used to improve the compound's stability and solubility in aqueous media.[1]
| Property | Specification | Source(s) |
| IUPAC Name | methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | [4] |
| CAS Number | 1187927-40-7 | [1][4] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| Appearance | Off-white to light-colored solid or crystalline powder | [2] |
| Purity (Typical) | ≥97% (HPLC) | [5] |
| Storage Conditions | 2-8°C, store under inert gas, away from moisture | [5][6][7] |
Purity Profile and Specification Rationale
A comprehensive purity assessment extends beyond a simple percentage value. It requires an understanding of the synthetic route to anticipate potential process-related impurities. The synthesis of this compound often involves the cyclization of a substituted precursor followed by esterification and salt formation.[1]
Causality of Impurity Formation
The manufacturing process can introduce several classes of impurities. Incomplete reactions may leave residual starting materials. Side reactions can generate isomeric or related-substance impurities. Finally, the hydrolysis of the methyl ester functional group is a common degradation pathway, particularly if the material is exposed to moisture or non-neutral pH.[8]
Table of Potential Impurities
| Impurity Name | Structure (Hypothetical) | Origin | Typical Limit |
| Indoline-4-carboxylic acid | The hydrolyzed ester | Degradation/Hydrolysis | ≤ 0.5% |
| Starting Phenylhydrazine | Precursor from cyclization step | Incomplete Reaction | ≤ 0.2% |
| Isomeric Impurities | e.g., Methyl indoline-5/6/7-carboxylate | Non-selective synthesis | ≤ 1.0% |
| Residual Solvents | e.g., Methanol, Ethanol, Dichloromethane | Purification Process | Per ICH Q3C |
Note: The structures and limits are illustrative and should be confirmed for a specific batch through rigorous analytical testing.
Analytical Workflows for Quality Control
A multi-technique approach is essential for the robust characterization of this compound. This self-validating system ensures that identity, purity, and quality are confirmed through orthogonal methods.
Visualizing the QC Process
The following diagram outlines the logical flow of the analytical quality control process for qualifying a new batch of the material.
Caption: Quality Control Workflow for Methyl Indoline-4-Carboxylate HCl.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating the target compound from more polar or non-polar impurities.[9][10]
Expert Rationale: The C18 stationary phase provides excellent retention for the aromatic indoline structure, while a gradient elution of acetonitrile in water allows for the separation of a wide range of potential impurities, from highly polar starting materials to less polar byproducts. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the protonated amine.[9]
Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Acceptance Criteria: Main peak area ≥ 97.0%. No single impurity > 0.5%.
Structural Confirmation: NMR and Mass Spectrometry
While HPLC provides quantitative purity, it does not confirm the chemical structure. Spectroscopic methods are essential for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide an unambiguous fingerprint of the molecule's structure.[11] The proton spectrum will confirm the presence of the aromatic and aliphatic protons, their integrations, and their coupling patterns. The carbon spectrum confirms the number of unique carbon environments. Data should be compared against a known reference standard or theoretically predicted spectra.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For methyl indoline-4-carboxylate (the free base), the expected [M+H]⁺ ion would be approximately 178.08 m/z. This provides a rapid and accurate confirmation of the parent mass.
Visualizing Key Chemical Structures
Understanding the structures of the target compound and its primary degradation product is crucial for interpreting analytical data.
Caption: Target Compound and its Primary Hydrolytic Impurity.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound and related compounds are classified as irritants.[12][13]
-
Hazard Statements: Causes skin and serious eye irritation.[12][13] May cause respiratory irritation. Harmful if swallowed.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[15]
-
Storage: Keep the container tightly sealed in a dry and cool place (2-8°C) to prevent degradation, particularly hydrolysis.[5][7]
Conclusion
The quality of starting materials is a non-negotiable prerequisite for successful and reproducible research in drug development. For a key intermediate like this compound, a rigorous, multi-faceted analytical approach is required. By combining chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation, researchers can establish a high degree of confidence in the material's identity and quality. This guide provides the necessary framework and protocols to empower scientists to make informed decisions, ensuring the integrity of their chemical biology and medicinal chemistry programs.
References
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MySkinRecipes. (n.d.). Methyl isoindoline-4-carboxylate hydrochloride. Retrieved from [Link]
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MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. Retrieved from [Link]
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Lead Sciences. (n.d.). Methyl isoindoline-4-carboxylate hydrochloride. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
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ResearchGate. (2015). RP-HPLC method development and validation for the determination of methylcobalamin and pregabalin in combined capsule dosage form. Retrieved from [Link]
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ScienceDirect. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Retrieved from [Link]
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The Journal of Organic Chemistry. (2024). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Retrieved from [Link]
-
MDPI. (2020). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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Loba Chemie. (2018). INDOLINE MSDS. Retrieved from [Link]
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alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Cabergoline-impurities. Retrieved from [Link]
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Semantic Scholar. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved from [Link]
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ACS Publications. (2013). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
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Unlocking the 4-Position: Process Enablement of Methyl Indoline-4-Carboxylate HCl
Executive Summary
Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike the easily accessible 5- or 6-substituted indole derivatives, the 4-position is sterically and electronically challenging to functionalize due to the inherent reactivity of the indole core (which favors electrophilic substitution at C3).
The "discovery" of this molecule is not defined by its isolation from nature, but by the chemical enablement of a scalable synthetic route.[1] This guide details the technical evolution from the classic Leimgruber-Batcho synthesis to the modern selective reduction protocols that unlock this specific building block.[1] This scaffold is critical for increasing Fsp³ character in drug candidates, serving as a conformationally restricted amino-ester for PARP inhibitors, MDM2 antagonists, and GPCR ligands.[1]
Part 1: Structural Significance & Retrosynthetic Analysis[1]
The indoline core offers a distinct advantage over its oxidized indole counterpart: three-dimensionality . While indoles are planar aromatics, indolines introduce a "kink" in the molecule, improving solubility and allowing for specific vectoral projection of substituents (the "escape from Flatland" in drug design).[1]
The "4-Position Problem"
Direct functionalization of an indoline or indole at the 4-position is notoriously difficult:
-
Electrophilic Aromatic Substitution (EAS): Occurs exclusively at C3 (or C5/C7 if C3 is blocked).[1]
-
Lithiation: Directed ortho-lithiation (DoM) typically occurs at C2.[1]
Therefore, the synthesis must be retrosynthetically designed from a pre-functionalized benzene precursor rather than functionalizing the heterocycle late-stage.[1]
Figure 1: Retrosynthetic logic requiring the construction of the pyrrole ring onto a pre-substituted benzene core.[1]
Part 2: The Evolution of Synthetic Routes[1]
Generation 1: The Leimgruber-Batcho Protocol
The historical breakthrough for accessing 4-substituted indoles was the Leimgruber-Batcho Indole Synthesis .
-
Mechanism: Condensation of o-nitrotoluene derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.[1]
-
Pros: High reliability for the 4-position; tolerates esters.
-
Cons: Requires handling of nitro-compounds; the reduction step (often using Raney Ni/Hydrazine) can be hazardous at scale.
Generation 2: The Modern Process (Recommended)
For the specific synthesis of Methyl indoline-4-carboxylate HCl , a two-stage "Process-Ready" approach is preferred.[1] This involves the Gribble Reduction , which uses Sodium Cyanoborohydride (NaCNBH₃) in acetic acid to selectively reduce the indole double bond without touching the ester or the benzene ring.[1]
Part 3: Detailed Experimental Protocol
Objective: Synthesis of Methyl indoline-4-carboxylate HCl (10g Scale). Precursor: Methyl indole-4-carboxylate (commercially available or synthesized via Leimgruber-Batcho).
Step 1: Selective Reduction (Indole Indoline)
Reaction Principle: Protonation of the indole C3 creates an iminium ion at C2, which is then susceptible to hydride attack.[1]
| Reagent | Role | Equiv. | Hazards |
| Methyl indole-4-carboxylate | Substrate | 1.0 | Irritant |
| NaCNBH₃ | Reducing Agent | 3.0 | Toxic (Generates HCN with acid) |
| Glacial Acetic Acid | Solvent/Proton Source | Excess | Corrosive |
| Water | Quench | - | - |
| NaOH (aq) | Neutralization | - | Corrosive |
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer. Vent the system through a bleach scrubber (to neutralize any potential HCN).[1]
-
Dissolution: Charge Methyl indole-4-carboxylate (10.0 g, 57.1 mmol) and Glacial Acetic Acid (150 mL). Stir at 15°C until fully dissolved.
-
Addition: Add NaCNBH₃ (10.8 g, 171 mmol) portion-wise over 30 minutes. Critical: Maintain temperature < 20°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 2:1).[1] The fluorescent indole spot should disappear, replaced by a non-fluorescent, lower Rf indoline spot.
-
-
Quench: Cool to 0°C. Slowly add water (50 mL).
-
Workup: Concentrate the acetic acid under reduced pressure (rotary evaporator). Dilute the residue with water (100 mL) and basify to pH > 10 using 4M NaOH (keep cool!).
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Free Base as a pale yellow oil.[1]
Step 2: Salt Formation (Free Base Hydrochloride)
The free base is prone to oxidation (turning brown/black) upon air exposure.[1] Conversion to the HCl salt is mandatory for stability.[1]
-
Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (100 mL) or 1,4-Dioxane.
-
Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (1.5 equiv) dropwise. A white precipitate will form immediately.[1]
-
Isolation: Filter the solid under nitrogen. Wash with cold ether.[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Yield: Expect ~85-90% (approx.[1] 10.5 g).[1] Appearance: Off-white to beige crystalline solid.[1]
Part 4: Process Visualization
Figure 2: Step-by-step process flow from the indole precursor to the stable hydrochloride salt.
Part 5: Quality Control & Characterization[1]
To ensure the integrity of the "discovery" (synthesis), the following analytical parameters must be met. The key differentiator is the NMR shift of the C2/C3 protons.[1]
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to beige solid |
| Purity | HPLC (254 nm) | > 98.0% |
| Identity | ¹H NMR (DMSO-d₆) | Absence of aromatic C2/C3 protons (6.5-7.5 ppm range). Presence of triplets at ~3.6 ppm (C2) and ~3.2 ppm (C3).[1] |
| Counterion | Ion Chromatography | Chloride content: 16.4% ± 0.5% |
| Residual Solvent | GC-Headspace | AcOH < 5000 ppm; DCM < 600 ppm |
Part 6: Applications in Drug Discovery[2][3]
The availability of Methyl indoline-4-carboxylate has enabled specific medicinal chemistry campaigns:
-
PARP Inhibitors: The indoline 4-carboxylate mimics the benzamide pharmacophore of PARP-1 inhibitors (like Veliparib) but with different solubility and metabolic stability profiles.[1]
-
MDM2 Antagonists: Used in the synthesis of isoindolinone-based inhibitors where the ester serves as a handle for cyclization.[1]
-
Library Synthesis: The secondary amine (indoline NH) allows for urea/amide formation, while the ester allows for saponification and coupling.[1] This "orthogonal functionality" makes it ideal for Diversity-Oriented Synthesis (DOS).[1]
References
-
Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes. 3rd International Congress of Heterocyclic Chemistry. (The foundational method for 4-substituted indoles).[1]
-
Gribble, G. W., et al. (1974).[1] Reactions of Sodium Borohydride in Acidic Media.[1][2] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids. Journal of the American Chemical Society.[1][3] Link[1]
-
Organic Syntheses. (2008). Synthesis of Methyl Indole-4-carboxylate. Organic Syntheses, Vol. 85, p. 231.[1] (Modern Pd-catalyzed route to the precursor).[1][4] Link
-
AbbVie Inc. (2011).[1] Patent WO2011031754: Synthesis of PARP Inhibitors.[1] (Demonstrates the utility of 4-substituted bicyclic systems in drug development). Link
-
BenchChem. (2024).[1] this compound Product Data. (Physical properties and CAS verification). Link
Sources
Technical Master Guide: Methyl Indoline-4-Carboxylate Hydrochloride
Advanced Synthesis, Functionalization, and Medicinal Applications
Executive Summary
Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7 for HCl salt; 118792-40-7 related) is a high-value heterocyclic building block that has emerged as a "privileged scaffold" in modern drug discovery. Unlike its oxidized counterpart (indole), the indoline (2,3-dihydro-1H-indole) core offers a distinct 3D vector and reduced aromaticity, critical for optimizing solubility and metabolic stability in lead compounds.
This guide provides a rigorous technical analysis of this compound, focusing on its role as a key intermediate in the synthesis of Bexicaserin (LP352) , a selective 5-HT2C receptor agonist for refractory epilepsies. We detail the chemoselective synthesis strategies—specifically the superiority of ionic hydrogenation over catalytic methods—and provide validated protocols for its integration into complex pharmaceutical architectures.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride |
| Common Name | Methyl indoline-4-carboxylate HCl |
| CAS Number | 1187927-40-7 (HCl salt) |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents |
| pKa (Calculated) | ~3.5 (Conjugate acid of amine) |
| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |
Strategic Synthesis: The Ionic Hydrogenation Protocol
The primary challenge in synthesizing methyl indoline-4-carboxylate is the chemoselective reduction of the corresponding indole precursor (Methyl indole-4-carboxylate) without reducing the ester moiety or the benzene ring.
The "Gold Standard" Route: Ionic Hydrogenation
While catalytic hydrogenation (H₂/Pd-C) is common, it often requires high pressure or specialized solvents (e.g., HFIP) to prevent over-reduction to the octahydroindole. The industry-preferred method utilizes Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA) .
Mechanistic Insight: This transformation proceeds via ionic hydrogenation .
-
Protonation: TFA protonates the indole at the C3 position, generating a highly electrophilic indoleninium (iminium) cation.
-
Hydride Transfer: The silane (Et₃SiH) delivers a hydride to the C2 position.
-
Selectivity: The benzene ring remains aromatic (untouched), and the ester is stable under these acidic conditions, unlike with hydride reagents like LiAlH₄.
Experimental Protocol
Step 1: Precursor Preparation (Methyl Indole-4-Carboxylate) Reference: Organic Syntheses, Vol. 87, p. 209 (2010).
-
Reagents: Methyl 2-ethenyl-3-nitrobenzoate, Pd(OAc)₂, CO (59 psi), CH₃CN.[1]
-
Conditions: 90°C, 50 h.
-
Yield: ~91%.[1]
Step 2: Selective Reduction to Indoline
-
Reagents: Methyl indole-4-carboxylate (1.0 equiv), Triethylsilane (3.0 equiv), TFA (Solvent/Reagent).
-
Procedure:
-
Dissolve methyl indole-4-carboxylate in neat TFA (concentration ~0.5 M) under N₂.
-
Cool to 0°C.
-
Add Triethylsilane dropwise to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by LC-MS for disappearance of indole (M+H 176) and appearance of indoline (M+H 178).
-
Workup: Concentrate TFA in vacuo. Basify residue with sat.[2] NaHCO₃ (aq) to pH 8. Extract with Ethyl Acetate.[3][1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Step 3: Salt Formation (HCl)
-
Dissolve the free base oil in diethyl ether or dioxane.
-
Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C.
-
Filter the resulting precipitate and wash with cold ether to obtain the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis emphasizing the ionic hydrogenation mechanism.
Applications in Medicinal Chemistry
The C4-substituted indoline scaffold is a critical pharmacophore. The ester at C4 provides a handle for further functionalization (e.g., amidation), while the secondary amine (N1) allows for core expansion.
Case Study: Bexicaserin (LP352)
Therapeutic Area: Developmental and Epileptic Encephalopathies (DEEs). Mechanism: Highly selective 5-HT2C Receptor Agonist.
In the synthesis of Bexicaserin, Methyl indoline-4-carboxylate serves as the starting material for the tricyclic core.[3] The synthesis demonstrates the versatility of the scaffold:
-
N-Alkylation: Reaction at N1 with hydroxyacetonitrile.
-
Pictet-Spengler Cyclization: The C4-ester directs steric bulk, but the cyclization occurs at the adjacent position to form the tricyclic azepinoindole system.
-
Amidation: The C4-methyl ester is hydrolyzed and coupled with amines to tune receptor selectivity (5-HT2C vs 5-HT2A/2B).
Retrosynthetic Analysis of 5-HT2C Agonists
Figure 2: Retrosynthetic logic placing Methyl Indoline-4-carboxylate as the linchpin intermediate.
Handling, Stability, and Safety
Stability Profile
-
Oxidation Risk: Indolines are susceptible to oxidation back to indoles upon prolonged exposure to air and light. The HCl salt is significantly more stable than the free base.
-
Hydrolysis: The methyl ester is sensitive to strong aqueous bases (LiOH, NaOH) and strong acids at elevated temperatures.
Safety Protocols (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially when handling the TFA reduction step due to corrosive vapors.
References
-
Synthesis of Indole Precursor
-
Medicinal Application (Bexicaserin)
- Title: Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352).
- Source: Journal of Medicinal Chemistry (ACS), 2024/2025 (Early Access).
-
URL:[Link] (Note: Search DOI 10.1021/acs.jmedchem.4c02923 for direct access).
-
Ionic Hydrogenation Methodology
-
Safety Data
- Title: Methyl Indoline-4-carboxyl
- Source: BLD Pharm / PubChem.
-
URL:[Link]
Sources
Technical Monograph: Methyl Indoline-4-Carboxylate Hydrochloride
Precision Nomenclature, Chemical Identity, and Synthetic Utility
Executive Summary & Core Identity
Methyl indoline-4-carboxylate hydrochloride is a critical bicyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural rigidity, provided by the fused 2,3-dihydro-1H-indole system, makes it a "privileged scaffold" for orienting substituents in three-dimensional space.
However, its procurement and application are frequently plagued by nomenclature ambiguity, specifically confusion with its oxidized analog, Methyl indole-4-carboxylate. This guide serves as the definitive reference for the identity, synthesis, and handling of this compound.
The Identity Matrix: Synonyms & Digital Identifiers
The following table consolidates all valid nomenclature to ensure cross-database interoperability.
| Naming Convention | Identifier / Synonym | Context |
| Common Name | Methyl indoline-4-carboxylate HCl | General Laboratory Use |
| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride | Formal Publications |
| CAS Registry Number | 1187927-40-7 | Procurement & Regulatory |
| Inverted CAS Name | 1H-Indole-4-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride | Chemical Abstracts Service |
| Structural Synonym | 4-Methoxycarbonylindoline hydrochloride | Functional Group Focus |
| Free Base CAS | 120485-16-9 (approximate/related) | Note: Usually supplied as HCl |
| SMILES | COC(=O)C1=C2CCNC2=CC=C1.Cl | Chemoinformatics |
| InChI Key | SBSHOJQKDISHLU-UHFFFAOYSA-N | Digital Fingerprinting |
Structural Disambiguation & Nomenclature Hierarchy
A primary source of experimental failure is the substitution of the indoline (dihydro) form with the indole (aromatic) form. The indoline core contains a basic secondary amine (
Visualization: Nomenclature & Connectivity Map
The following diagram illustrates the hierarchical relationship between the chemical structure and its various identifiers, highlighting the critical "4-position" ester functionality.
Figure 1: Hierarchical breakdown of chemical identity and nomenclature layers.
Synthetic Pathways & Protocols
While Methyl indoline-4-carboxylate HCl is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route involves the selective reduction of the corresponding indole precursor.
Synthesis Workflow (Indole Reduction)
Reaction Logic: The indole C2-C3 double bond is electron-rich but can be selectively reduced using sodium cyanoborohydride (
Figure 2: Validated synthetic route from the indole precursor to the indoline hydrochloride salt.
Detailed Protocol: Selective Reduction and Salt Formation
Note: This protocol assumes starting from Methyl indole-4-carboxylate.
Step 1: Reduction (Free Base Formation)
-
Dissolution: Dissolve 10.0 mmol of Methyl indole-4-carboxylate in 30 mL of Glacial Acetic Acid (
). -
Reagent Addition: Cool to 10°C. Add Sodium Cyanoborohydride (
, 30.0 mmol) portion-wise over 20 minutes. Caution: HCN generation possible; use a fume hood. -
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The fluorescent indole spot should disappear.
-
Workup: Pour reaction mixture into ice water. Basify to pH 9 using saturated
or 1M . -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Step 2: Hydrochloride Salt Formation
-
Solubilization: Dissolve the crude oil (free base) in a minimal amount of dry Diethyl Ether or Methanol (approx. 10 mL).
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 equivalents) at 0°C.
-
Precipitation: A white to off-white solid will precipitate immediately. Stir for 30 minutes.
-
Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.
-
Yield: Typical yields range from 85-95%.
Analytical Characterization (The "Fingerprint")
To validate the compound identity and distinguish it from the indole starting material, compare against these expected parameters.
| Parameter | Methyl Indoline-4-carboxylate HCl | Methyl Indole-4-carboxylate (Impurity) |
| Appearance | Off-white to beige solid | White to yellow crystalline powder |
| 1H NMR (Aromatic) | 3 protons (dd, t, d pattern) | 4 protons (complex aromatic system) |
| 1H NMR (Aliphatic) | Two triplets/multiplets at ~3.0-3.8 ppm (C2/C3 protons) | Absent (C2/C3 are aromatic CH) |
| Mass Spec (ESI+) | [M+H]+ = 178.08 (Free base mass) | [M+H]+ = 176.06 |
| Solubility | High in Water, DMSO, MeOH | Low in Water; High in DCM, EtOAc |
Critical QC Check: The presence of signals around 6.5-7.5 ppm without the aliphatic multiplets at 3.0-4.0 ppm indicates oxidation back to the indole form. Store the HCl salt under inert gas (Argon) at -20°C to prevent auto-oxidation.
Applications in Drug Discovery
Methyl indoline-4-carboxylate serves as a versatile building block.[1][2] The secondary amine at position 1 is a nucleophilic handle for:
-
N-Alkylation/Acylation: Library generation for SAR studies.
-
Buchwald-Hartwig Coupling: Introduction of aryl groups.
-
Scaffold Hopping: Replacing more planar indole cores to improve solubility or alter metabolic stability (
character increases "F3" score).
It is specifically referenced in the development of SIRT3 inhibitors and antiviral agents where the indoline geometry provides optimal binding pocket fit compared to the planar indole [1, 2].
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53302065, this compound. Retrieved from [Link]
Sources
"Methyl indoline-4-carboxylate hydrochloride" physical appearance
Part 1: Executive Summary & Chemical Identity
Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a specialized bicyclic amino ester used primarily as a scaffold in the synthesis of bioactive molecules, particularly those targeting serine proteases and kinase pathways. Unlike its aromatic counterpart (methyl indole-4-carboxylate), the indoline derivative contains a saturated C2-C3 bond, rendering the pyrrole ring non-aromatic.
This structural distinction dictates its physical appearance and stability profile. While the hydrochloride salt form is engineered for enhanced stability, the compound remains susceptible to oxidative dehydrogenation, a process often signaled by a distinct colorimetric shift.
Core Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride |
| CAS Number | 1187927-40-7 (Commercial); 155135-61-8 (Related Registry) |
| Molecular Formula | C₁₀H₁₁NO₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 213.66 g/mol |
| Structural Class | Indoline (2,3-Dihydroindole) |
Part 2: Physical Characterization[8]
Macroscopic Appearance
The physical appearance of this compound is a critical "first-pass" quality control indicator.
-
High Purity State (>98%):
-
Degraded/Oxidized State:
-
Color: Deep yellow, orange, or brown.
-
Cause: The darkening is a visual marker of dehydrogenation, where the indoline (colorless/pale) oxidizes back to the fully aromatic indole species (often highly colored impurities), or forms N-oxide byproducts.
-
Solubility Profile
The hydrochloride salt significantly alters the solubility profile compared to the free base.
-
Primary Solvents: Highly soluble in Methanol (MeOH) , Dimethyl Sulfoxide (DMSO) , and Water (moderate to high).
-
Insolubility: Practically insoluble in non-polar solvents like Hexanes or Diethyl Ether.
-
Application Note: For biological assays, stock solutions should be prepared in DMSO. For synthetic workups, methanol is the preferred solvent for transfer.
Part 3: Stability & Degradation Logic (The "Browning" Effect)
The most common technical challenge with indoline-4-carboxylates is their propensity to undergo oxidative dehydrogenation. This section details the mechanism and prevention.[6][7]
The Oxidation Pathway
Indolines are effectively "reduced indoles." thermodynamically, the aromatic indole system is more stable. Consequently, exposure to air (oxygen) and light can drive the loss of hydrogen across the C2-C3 bond.
Visualization: Degradation & Quality Control Logic
The following diagram illustrates the relationship between storage conditions, chemical transformation, and physical appearance.
Figure 1: Mechanistic pathway of oxidative degradation leading to color change.
Part 4: Experimental Protocols
Protocol A: Recrystallization (Purification of Darkened Material)
If the material has transitioned to a dark yellow or brown solid, it indicates partial oxidation. The following protocol restores purity by exploiting the solubility differential between the salt and the neutral indole impurity.
Prerequisites:
-
Solvent System: Methanol (MeOH) and Diethyl Ether (Et₂O).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude brown solid in the minimum amount of warm Methanol (approx. 40-50°C). Do not boil.
-
Filtration: If insoluble black particulates remain, filter rapidly through a sintered glass funnel.
-
Precipitation: Cool the solution to room temperature. Slowly add Diethyl Ether (an anti-solvent for the HCl salt) until a persistent turbidity forms.
-
Crystallization: Store at 4°C for 12 hours. The hydrochloride salt will crystallize out, while the neutral indole impurities typically remain in the mother liquor.
-
Isolation: Filter the off-white crystals under inert gas. Wash with cold Et₂O.
-
Drying: Dry under high vacuum (< 1 mbar) at room temperature for 4 hours.
Protocol B: Synthesis Workflow (Salt Formation)
When synthesizing this compound from the free base (Methyl indoline-4-carboxylate), precise acidification is required to prevent hydrolysis of the ester moiety.
Figure 2: Controlled salt formation workflow to ensure ester stability.
Part 5: Quality Control Specifications
To validate the physical appearance, the following analytical benchmarks should be met:
| Test | Specification | Experimental Insight |
| Appearance | Off-white to pale yellow solid | Dark yellow indicates >2% indole impurity. |
| 1H-NMR (DMSO-d6) | Consistent structure | Look for two triplets (approx. 3.0-3.6 ppm) corresponding to the C2/C3 indoline protons. Absence of aromatic C2/C3 protons (6.5-7.5 ppm range) confirms no oxidation. |
| Mass Spectrometry | m/z = 178.08 [M+H]⁺ | The parent ion corresponds to the free base (MW 177.20). |
| Chloride Content | 16.0% - 17.0% | Theoretical: 16.6%. Confirms mono-hydrochloride stoichiometry. |
Part 6: References
-
PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Organic Syntheses. (2012). Synthesis of Methyl Indole-4-carboxylate (Reference for Indole comparison). Org. Synth. 2012, 89, 115-124. Retrieved January 31, 2026, from [Link]
Sources
- 1. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- | C10H11NO2 | CID 117203132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Skatole SDS GHS MSDS Sheet [skatole.net]
Methodological & Application
Application Note: Methyl Indoline-4-Carboxylate Hydrochloride in Medicinal Chemistry
[1]
Abstract
Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a high-value pharmacophore building block used to access "privileged" bicyclic scaffolds. Unlike its flat, aromatic congener (indole), the indoline core offers increased
Introduction: The "Vector 4" Advantage
In medicinal chemistry, the geometric orientation of substituents determines potency. The indoline-4-carboxylate scaffold provides a unique substitution vector (C4) that is orthogonal to the nitrogen lone pair (N1).
-
Geometric Distinctness: While C5/C6 substitutions on indole/indoline cores typically bury groups into hydrophobic pockets, the C4-carboxylate vector often points toward the solvent interface or specific "roof" regions of ATP-binding sites.
-
Metabolic Stability: The methyl ester serves as a robust precursor. It blocks the metabolically labile C4 position until activation, while the indoline core is less prone to oxidative metabolism than electron-rich indoles, unless deliberately oxidized.
-
Solubility: The hydrochloride salt form significantly improves shelf-stability and aqueous solubility compared to the free base, which is prone to air-oxidation (dehydrogenation) to the indole.
Chemical Properties & Handling[2][3]
| Property | Specification | Critical Note |
| CAS | 1187927-40-7 | Distinct from indole-4-carboxylate (CAS 39830-66-5). |
| MW | 213.66 g/mol | Includes HCl salt.[1] Free base MW: 177.20. |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation to indole. |
| Solubility | DMSO, MeOH, Water (moderate) | Free base is lipophilic; Salt is polar. |
| Stability | Hygroscopic; Air-sensitive (Free base) | Store at -20°C under Argon. |
Handling Protocol: Free Base Liberation
The HCl salt is stable but unreactive in nucleophilic substitutions. You must neutralize it in situ or isolate the free base immediately before use.
Caution: The free indoline base is prone to spontaneous oxidation to the indole in air.
-
Suspend the HCl salt in EtOAc or DCM.
-
Wash with saturated aqueous NaHCO₃ (2x).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
IMMEDIATE ACTION: Use the resulting oil immediately in the next step (e.g., N-alkylation). Do not store the free base.
Synthetic Utility & Workflows
The utility of this scaffold lies in its bifunctionality: the Nucleophilic Nitrogen (N1) and the Electrophilic Ester (C4) .
Workflow A: The "GPR52/CNS" Agonist Route
Recent literature (e.g., J. Med. Chem. 2025, Google Patents ES2784316T3) highlights this scaffold in developing GPR52 and 5-HT2C agonists. The strategy involves N-arylation followed by C4-amide formation.
Workflow B: The "Scaffold Morphing" Route
The ester can be reduced to an alcohol or aldehyde to facilitate cyclization, creating tricyclic cores (e.g., pyrrolo[3,2,1-ij]quinolines) often found in alkaloids.
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic pathways. The green path represents the primary medicinal chemistry route for GPCR ligands. The red dashed line indicates a stability risk.
Detailed Experimental Protocols
Protocol 1: N-Arylation (Buchwald-Hartwig Coupling)
Targeting the N1 position with a heteroaryl halide.
Rationale: The indoline nitrogen is moderately nucleophilic but sterically hindered by the peri-C7 proton. Palladium catalysis is preferred over SNAr unless the electrophile is highly activated (e.g., chloropyridine with EWGs).
Materials:
-
Methyl indoline-4-carboxylate HCl (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
Xantphos or BINAP (0.10 eq)
-
Cs₂CO₃ (3.0 eq)
-
Toluene or Dioxane (degassed)
Steps:
-
Neutralization: Partition the HCl salt between EtOAc and sat. NaHCO₃. Separate, dry, and concentrate the free base.
-
Setup: In a glovebox or under Argon, combine the free base, Aryl Bromide, Pd catalyst, Ligand, and Base in the solvent (0.1 M concentration).
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
QC Check: Verify no oxidation to indole has occurred (check aromatic region in ¹H NMR).
Protocol 2: C4-Ester Hydrolysis & Amide Coupling
Converting the ester to the bioactive carboxamide.
Rationale: The methyl ester is sterically crowded by the C3 and C5 protons. Standard LiOH hydrolysis requires heat. For the coupling, HATU is superior to EDC due to the potential for steric hindrance at the C4 position.
Materials:
-
N-substituted Methyl indoline-4-carboxylate (1.0 eq)
-
LiOH·H₂O (3.0 eq)
-
THF/MeOH/Water (3:1:1 ratio)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Amine partner (1.2 eq)
Steps:
-
Hydrolysis: Dissolve the ester in THF/MeOH/Water. Add LiOH. Heat at 60°C for 4 hours. (Monitor by LCMS; acid forms slowly).
-
Acid Isolation: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc. (Note: Amino-acids may be zwitterionic; if water-soluble, lyophilize).
-
Coupling: Dissolve the crude acid in DMF (dry). Add DIPEA, then HATU. Stir for 5 mins to activate.
-
Addition: Add the Amine partner. Stir at RT for 2-12 hours.
-
Purification: Reverse-phase HPLC is recommended to remove urea byproducts and unreacted amine.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Low Yield in N-Alkylation | HCl salt quenching base | Must generate Free Base before adding expensive catalysts. |
| Spontaneous Oxidation | Air exposure of free base | Keep under Argon. Add antioxidant (BHT) if storing intermediates. |
| Incomplete Hydrolysis | Steric hindrance at C4 | Increase temp to 70°C; use KOTMS in THF as an anhydrous alternative. |
| Rotamers in NMR | Amide bond rotation | C4-amides often show broad peaks. Run NMR at 80°C to coalesce. |
References
-
GPR52 Agonists & CNS Applications
-
5-HT2C Agonists (Bexicaserin/LP352)
-
Synthesis Protocols (Indoline Formation)
-
General Scaffold Utility
- Indole and indoline scaffolds in drug discovery.
-
Source:
Sources
- 1. This compound|CAS 1187927-40-7 [benchchem.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
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- 6. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl Indoline-4-Carboxylate Hydrochloride in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Privileged Scaffold
In the continuous search for novel, effective, and environmentally conscious agrochemicals, the focus often turns to "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The indoline structure, a bicyclic heterocyclic compound, represents one such scaffold and is prevalent in numerous natural products and synthetic molecules with significant biological activity.[1][2] Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a key derivative of this scaffold, serving as a versatile building block for the synthesis of new active ingredients in agriculture.[3][4]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides the scientific rationale, application notes, and detailed screening protocols for leveraging this compound as a precursor in the discovery of next-generation herbicides, fungicides, and insecticides. The hydrochloride salt form is specifically utilized to enhance the compound's stability and solubility in experimental settings.[3]
Section 1: Scientific Rationale for Agrochemical Development
The indoline core's utility stems from its unique structural and electronic properties. The non-coplanar rings can improve physicochemical characteristics like water solubility, while the nitrogen atom and benzene ring can engage in various interactions (hydrogen bonding, hydrophobic interactions) with protein residues at a biological target site.[1] This versatility allows for the development of derivatives with distinct modes of action.
Potential as a Herbicide Precursor: Disrupting Plant Growth Signaling
Many potent herbicides function by mimicking natural plant hormones, leading to uncontrolled and lethal growth in weeds.[5] Indole-3-acetic acid (IAA) is the most common natural auxin in plants, and its signaling pathway is a prime target for herbicide development.[5] Derivatives of methyl indoline-4-carboxylate can be designed as synthetic auxins.
Causality of Action: These synthetic mimics bind to the auxin receptor, Transport Inhibitor Response 1 (TIR1), an F-box protein.[5] This binding event stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors.[5][6] The removal of these repressors unleashes the expression of auxin-responsive genes, causing a catastrophic disruption of normal plant development and ultimately, weed death.[5]
Caption: Mitochondrial disruption as a fungicidal mechanism.
Potential as an Insecticide Precursor: Inducing Nervous System Paralysis
The insect nervous system is a well-established target for insecticides. Indole-based structures can be designed to interfere with synaptic transmission, leading to paralysis and death. [2]A primary target is the nicotinic acetylcholine receptor (nAChR), which is critical for nerve impulse propagation in insects.
Causality of Action: Derivatives of methyl indoline-4-carboxylate can act as agonists of nAChRs, mimicking the neurotransmitter acetylcholine (ACh). [2]Unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the signal, these synthetic mimics are poor substrates for AChE. [2][7]This leads to continuous and uncontrolled stimulation of the nAChRs, causing hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect. [2]
Caption: Insecticidal action via nAChR hyper-activation.
Section 2: Synthesis and Derivatization Workflow
The parent compound, methyl indoline-4-carboxylate, can be synthesized efficiently from commercially available materials. [8]The hydrochloride salt is typically prepared in the final step by treating the free base with HCl in a suitable solvent. For agrochemical discovery, a library of analogues is required. A robust strategy involves functionalizing the indoline nitrogen (N1 position) and the benzene ring.
Workflow Rationale: This parallel synthesis approach allows for the rapid generation of a diverse set of compounds. Modifying the N1 position with various alkyl and acyl groups alters the molecule's lipophilicity and steric profile. Modifying the benzene ring (e.g., via halogenation or nitration) changes the electronic properties, which can significantly impact binding affinity to the target protein.
Caption: Workflow for creating a derivative library.
Section 3: Experimental Protocols for Bioactivity Screening
The following protocols provide standardized methods for the initial evaluation of novel derivatives synthesized from this compound.
Protocol: Preliminary Herbicidal Activity Screening (Whole Plant Assay)
This protocol is designed for a rapid, phenotypic screen to identify compounds with pre- and post-emergence herbicidal activity using a model broadleaf plant, Arabidopsis thaliana. [9][10] Materials:
-
Arabidopsis thaliana (Col-0) seeds.
-
Test compounds dissolved in DMSO to create 100 mM stock solutions.
-
96-well microplates.
-
Murashige-Skoog (MS) agar medium.
-
Growth chamber with controlled light and temperature.
-
Positive control (e.g., commercial herbicide like Glyphosate or 2,4-D).
-
Negative control (DMSO).
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve test compounds in 100% DMSO to a final concentration of 100 mM.
-
Pre-Emergence Assay: a. Aliquot 2.5 µL of each test compound stock solution (or control) into the wells of a 96-well plate. [9]This will be diluted to a final test concentration (e.g., 100 µM) upon adding the agar. b. Prepare molten MS-agar medium and pour 250 µL into each well. Allow to solidify. [9] c. Stratify seeds in sterile water at 4°C for 3 days to synchronize germination. [9] d. Sow 30-40 sterilized seeds onto the agar surface in each well. e. Seal the plates with porous tape and incubate in a growth chamber (16h light/8h dark, 26°C). [9]3. Post-Emergence Assay: a. Sow seeds on MS-agar plates and grow for 7-10 days until seedlings have developed true leaves. b. Prepare spray solutions of the test compounds at the desired concentration (e.g., 150 g active ingredient/hectare equivalent) in a water/acetone/tween solution. c. Evenly spray the seedlings with the test solutions. The negative control should be the solvent blank. d. Return plants to the growth chamber.
-
Data Collection & Analysis: a. After 14-16 days, visually assess the plants for herbicidal effects. b. Record data using a scoring system (e.g., 0% = no effect, 100% = complete plant death). Note specific symptoms like chlorosis (yellowing), necrosis (browning/death), and growth inhibition. c. Compare the activity of test compounds to the positive and negative controls.
Data Presentation Table:
| Compound ID | Test Conc. (µM) | Pre-Emergence Inhibition (%) | Post-Emergence Inhibition (%) | Phenotypic Observations |
| Control (-) | 0 | 0 | 0 | Healthy growth |
| Control (+) | 50 | 100 | 100 | Necrosis, death |
| M4C-001 | 100 | 85 | 60 | Stunted growth, chlorosis |
| M4C-002 | 100 | 10 | 5 | Minor stunting |
Protocol: In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol determines the half-maximal effective concentration (EC₅₀) and minimum fungicidal concentration (MFC) of test compounds against plant pathogenic fungi like Fusarium solani. [11][12] Materials:
-
Fungal culture (Fusarium solani, Rhizoctonia solani, etc.).
-
Potato Dextrose Broth (PDB) or a suitable enriched medium like fRPMI. [12]* 96-well microplates.
-
Test compounds in DMSO (10 mg/mL stock).
-
Spectrophotometer (plate reader).
-
Positive control (e.g., Carbendazim).
Step-by-Step Methodology:
-
Fungal Inoculum Preparation: Grow the fungus on PDA plates. Harvest spores (or mycelial fragments for non-sporulating fungi) and suspend in sterile water. Adjust the suspension to a final concentration of 1 x 10⁵ spores/mL.
-
Serial Dilution: a. In a 96-well plate, add 100 µL of PDB to each well. b. Add 2 µL of the 10 mg/mL compound stock to the first well and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Add 100 µL of the fungal inoculum to each well. The final volume will be 200 µL. Include wells for a positive control, a negative (DMSO) control, and a media-only blank.
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until robust growth is seen in the negative control wells.
-
EC₅₀ Determination: a. Measure the optical density (OD) at 600 nm using a plate reader. b. Calculate the percentage of growth inhibition for each concentration relative to the negative control. c. Plot inhibition (%) versus log(concentration) and use non-linear regression to determine the EC₅₀ value.
-
MFC Determination: a. Take a 10 µL aliquot from each well that shows >90% inhibition. b. Spot the aliquot onto a fresh PDA plate. c. Incubate the plate for 3-5 days. d. The MFC is the lowest concentration of the compound from which the fungus fails to regrow on the PDA plate. [13] Data Presentation Table:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | MFC (µg/mL) |
| Control (+) | Fusarium solani | 1.5 | 6.25 |
| M4C-001 | Fusarium solani | 8.2 | 31.25 |
| M4C-002 | Fusarium solani | >100 | >100 |
| M4C-001 | Rhizoctonia solani | 15.6 | 62.5 |
Protocol: Insecticidal Activity Screening (Topical Application Assay)
This protocol assesses the contact toxicity of test compounds and determines the median lethal dose (LD₅₀) for a model insect pest, such as the fall armyworm (Spodoptera frugiperda). [14][15] Materials:
-
Third-instar larvae of S. frugiperda.
-
Test compounds dissolved in acetone (1 mg/mL stock).
-
Micro-applicator or calibrated micropipette.
-
Petri dishes with artificial diet.
-
Positive control (e.g., Cypermethrin).
Step-by-Step Methodology:
-
Dose Preparation: Prepare serial dilutions of the test compound stock solution in acetone to create a range of doses (e.g., 0.1, 0.5, 1, 5, 10 µ g/larva ).
-
Topical Application: a. Immobilize a larva by placing it on a cold plate or using gentle forceps. b. Using a micro-applicator, apply 1 µL of the test solution directly to the dorsal thorax of the larva. [14] c. Treat at least 20 larvae per concentration level. d. The negative control group should be treated with 1 µL of acetone only.
-
Incubation: Place each treated larva in an individual petri dish containing a small piece of artificial diet. Maintain at 25°C with a 14:10 light:dark cycle.
-
Mortality Assessment: a. Record mortality at 24, 48, and 72 hours post-application. b. A larva is considered dead if it cannot move in a coordinated manner when prodded with a soft brush.
-
LD₅₀ Calculation: a. Correct the mortality data for control mortality using Abbott's formula if necessary. b. Use probit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.
Data Presentation Table:
| Compound ID | 48h Mortality @ 5 µ g/larva (%) | LD₅₀ (µ g/larva ) | 95% Confidence Interval |
| Control (-) | 5 | N/A | N/A |
| Control (+) | 100 | 0.25 | (0.18 - 0.35) |
| M4C-001 | 90 | 1.8 | (1.2 - 2.7) |
| M4C-002 | 15 | >10 | N/A |
References
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Li, M., et al. (2023). The role of indole derivative in the growth of plants: A review. Frontiers in Plant Science, 13, 1087932. Retrieved from [Link]
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Shi, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1417. Retrieved from [Link]
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Li, M., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869611. Retrieved from [Link]
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Zhang, W., et al. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2840. Retrieved from [Link]
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Li, M., et al. (2023). The role of indole derivative in the growth of plants: A review. ResearchGate. Retrieved from [Link]
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Song, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. Retrieved from [Link]
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Wang, J., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. International Journal of Molecular Sciences, 25(11), 5894. Retrieved from [Link]
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He, P., et al. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. International Journal of Molecular Sciences, 24(4), 3841. Retrieved from [Link]
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Song, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. Retrieved from [Link]
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Wang, G., et al. (2012). Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Journal of Agricultural and Food Chemistry, 60(32), 7846-7856. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 84, 81. Retrieved from [Link]
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Pridgeon, J. W., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. Retrieved from [Link]
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Luo, J., et al. (2024). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Journal of Agricultural and Food Chemistry, 72(1), 356-366. Retrieved from [Link]
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Kumar, R., et al. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction. Frontiers in Chemistry, 12, 1403598. Retrieved from [Link]
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Patel, N. B., & Shaikh, F. M. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. Retrieved from [Link]
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O’Meara, T. R., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e01157-23. Retrieved from [Link]
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Pridgeon, J. W., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e5892protocols. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 24(13), 10986. Retrieved from [Link]
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Pridgeon, J. W., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. Retrieved from [Link]
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Ma, H.-J., et al. (2010). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. Retrieved from [Link]
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Lavermicocca, P., et al. (2000). Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B. Applied and Environmental Microbiology, 66(9), 4084-4090. Retrieved from [Link]
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Shi, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 28(14), 5363. Retrieved from [Link]
-
Wang, B.-L., et al. (2019). Design, Synthesis and Fungicidal Activities of Novel 1,2,3‐Triazole Functionalized Strobilurins. ChemistrySelect, 4(3), 1109-1113. Retrieved from [Link]
-
Xiang, L., et al. (2024). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science, 15, 1450281. Retrieved from [Link]
-
Fisher, N., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(2), 609-619. Retrieved from [Link]
-
Kumar, P., & Antonchick, A. P. (2022). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 87(17), 11646-11661. Retrieved from [Link]
-
Dudareva, A. G., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(19), 11909. Retrieved from [Link]
-
Pridgeon, J. W., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. Retrieved from [Link]
-
Li, P., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 921415. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. Retrieved from [Link]
-
Chen, Y., et al. (2023). Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. International Journal of Molecular Sciences, 24(14), 11333. Retrieved from [Link]
-
Martínez-Alonso, M., et al. (2014). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 79(14), 6567-6577. Retrieved from [Link]
-
Li, Y., et al. (2023). Identification of the Chestnut Endophyte Trichoderma nordicum FPYF2509 and the Antifungal Potential of Interaction-Induced Myrtenol Against Fruit Rot. Journal of Fungi, 9(7), 727. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
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Application Note: Methyl Indoline-4-Carboxylate Hydrochloride in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the operational integration of Methyl indoline-4-carboxylate hydrochloride into Fragment-Based Drug Discovery (FBDD) workflows. Unlike common 5- or 6-substituted indole scaffolds, the 4-substituted indoline core offers a distinct geometric vector for accessing cryptic pockets in kinases, GPCRs, and metalloproteases. This note provides validated protocols for solubility management, Surface Plasmon Resonance (SPR) screening, and synthetic elaboration strategies, specifically addressing the handling of the hydrochloride salt form to prevent assay artifacts.
Introduction: The Geometric Advantage
In FBDD, the "Rule of Three" (Ro3) guides library design, but geometric diversity is equally critical. Methyl indoline-4-carboxylate represents a privileged scaffold with a specific advantage:
-
Vector Distinctiveness: Most commercial indole/indoline libraries are heavily biased toward 5- and 6-substitutions. The 4-position carboxylate provides a vector perpendicular to the N-H donor axis, often allowing access to "ceiling" pockets in enzyme active sites (e.g., the P-loop in kinases) or specific sub-pockets in bromodomains.
-
F3sp3 Character: As a dihydro-indole (indoline), the core possesses greater three-dimensionality (F3sp3) than the planar indole, potentially improving solubility and specificity by reducing non-specific hydrophobic stacking.
-
Synthetic Handle: The methyl ester serves as a masked hydrogen bond acceptor and a versatile handle for rapid "hit-to-lead" expansion via amidation or reduction.
Physicochemical Profile & Datasheet
| Property | Value | Context for FBDD |
| CAS Number | 1187927-40-7 | Unique Identifier |
| Formula | C₁₀H₁₁NO₂ · HCl | Salt form improves shelf stability |
| MW (Free Base) | 177.20 Da | Ideal Ro3 (<300 Da) |
| MW (Salt) | 213.66 Da | Account for this in gravimetric prep |
| H-Bond Donors | 1 (NH) | Key hinge-binding motif |
| H-Bond Acceptors | 2 (C=O, N) | Ester carbonyl is a weak acceptor |
| cLogP | ~1.8 | Good membrane permeability potential |
| Solubility | High (DMSO, Water) | HCl salt aids aqueous solubility >10 mM |
Application 1: Library Preparation & Solubility
Challenge: The hydrochloride salt form is highly soluble but acidic. Direct dilution into assay buffers without pH correction can lead to false positives in protein binding assays (due to protein denaturation) or chemical shift perturbations in NMR.
Protocol 1: Stock Preparation & Quality Control
-
Objective: Prepare a 100 mM stock solution free of aggregates.
-
Reagents:
-DMSO (for NMR/Storage), Phosphate Buffer (PBS) pH 7.4.
Step-by-Step Methodology:
-
Gravimetric Correction: Calculate mass based on the salt MW (213.66).
-
Formula:
-
-
Dissolution: Dissolve powder in 100%
-DMSO to reach 100 mM. Vortex for 30 seconds.-
Note: The solution may warm slightly (exothermic solvation of HCl). Allow to cool to RT.
-
-
Acoustic QC (Optional but Recommended): Centrifuge at 1000 x g for 1 minute to remove micro-particulates.
-
pH Check (Critical):
-
Dilute an aliquot 1:100 into your assay buffer (final 1 mM).
-
Check pH.[1] If pH deviates by >0.2 units from the buffer setpoint, the assay buffer capacity is insufficient.
-
Remediation: Increase HEPES/Tris concentration in the assay buffer to 50-100 mM to buffer the HCl carried over from the stock.
-
Application 2: Surface Plasmon Resonance (SPR) Screening
Rationale: Indolines are often weak binders (
Protocol 2: "Clean Screen" SPR Workflow
Prerequisite: Target protein immobilized on CM5 or Ni-NTA chip.
-
Buffer Setup:
-
Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 2% DMSO .
-
Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
-
Sample Preparation:
-
Dilute 100 mM DMSO stock to 50 mM in pure DMSO (Master Stock).
-
Dilute Master Stock 1:50 into Running Buffer (without DMSO) to achieve 1 mM Fragment / 2% DMSO .
-
-
Injection Cycle:
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.
-
Contact Time: 30-60 seconds (fast on/off expected).
-
Dissociation: 60 seconds.
-
-
Data Analysis (The "Square Wave" Check):
-
Look for "square wave" sensorgrams (rapid equilibrium).
-
Stoichiometry Check: Calculate theoretical
. -
Pass Criteria: Binding response should not exceed 120% of theoretical
. Responses >150% indicate non-specific aggregation (common with hydrophobic esters).
-
Strategic Elaboration (Hit-to-Lead)
Once Methyl indoline-4-carboxylate is identified as a hit, the "Growth" phase begins. The 4-position ester is a versatile launchpad.
Visualization: Synthetic Vector Map
The following diagram illustrates the three primary elaboration pathways: Amidation (accessing solvent), N-Alkylation (filling hydrophobic pockets), and Aromatization (locking planarity).
Caption: Strategic synthetic elaboration pathways for the Methyl indoline-4-carboxylate scaffold. Green nodes indicate growth vectors; Red nodes indicate core modification.
FBDD Workflow Integration
The diagram below summarizes the decision tree for processing this specific fragment from shelf to hit validation.
Caption: Operational workflow for screening acidic salt fragments. Note the critical pH verification step before screening.
Operational Notes & Troubleshooting
-
False Negatives: If the assay pH drops due to the HCl salt, histidine residues in the protein active site may protonate, altering the binding pocket. Always measure the pH of the final assay mix.
-
Ester Hydrolysis: Methyl esters are generally stable in DMSO, but in high-pH buffers (> pH 8.0) or in the presence of esterases (if using cell lysates), the ester may hydrolyze to the acid. For pure protein assays (SPR/NMR), this is rarely an issue.
-
Storage: Store the solid HCl salt at -20°C (hygroscopic). Store DMSO stocks at -20°C under dry conditions.
References
-
PubChem Compound Summary. (2025). This compound (CID 53302065).[2] National Center for Biotechnology Information. [Link]
-
Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Journal of Medicinal Chemistry.[1] [Link]
-
Giannetti, A. M. (2011). From experimental data to binding energy: Surface plasmon resonance for fragment-based drug discovery. Methods in Enzymology. [Link]
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[3][4] Nature Chemistry. [Link]
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Application Notes and Protocols for the Functionalization of Methyl Indoline-4-carboxylate Hydrochloride
Introduction: Unlocking the Potential of a Versatile Scaffold
Methyl indoline-4-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic core, coupled with a reactive secondary amine and a modifiable ester group, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide offers detailed experimental protocols and the underlying scientific rationale for key transformations involving this compound, empowering researchers to confidently and efficiently utilize it in their synthetic endeavors.
A critical consideration when working with this compound is its salt form. The protonated indoline nitrogen is non-nucleophilic, necessitating a neutralization step with a suitable base to liberate the free amine for subsequent reactions. This fundamental step is incorporated into the following protocols.
Core Reactions and Detailed Protocols
This guide will focus on three primary classes of reactions for the functionalization of the indoline nitrogen: N-Acylation, N-Alkylation, and Palladium-Catalyzed Cross-Coupling reactions.
N-Acylation: Synthesis of Indoline Amides
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in numerous biologically active compounds. The choice of acylating agent and base is crucial for achieving high yields and chemoselectivity.
Scientific Rationale: The reaction proceeds via the nucleophilic attack of the deprotonated indoline nitrogen on an electrophilic acyl source. The use of a non-nucleophilic base is essential to prevent competitive reactions. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in organic solvents and its ability to effectively deprotonate the indoline without interfering with common acylating agents.[1]
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
Detailed Protocol: N-Acetylation with Acetyl Chloride
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Methyl indoline-4-carboxylate HCl | 215.67 | 1.0 | 216 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.2 | 717 mg |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
| Acetyl Chloride | 78.50 | 1.1 | 78 µL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (216 mg, 1.0 mmol) and cesium carbonate (717 mg, 2.2 mmol).
-
Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the hydrochloride salt.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (78 µL, 1.1 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-acetyl-methyl indoline-4-carboxylate.[2]
N-Alkylation: Introducing Alkyl Substituents
N-alkylation of the indoline nitrogen is a common strategy to introduce diverse alkyl groups, which can significantly modulate the pharmacological properties of the molecule.
Scientific Rationale: Similar to N-acylation, N-alkylation requires the deprotonation of the indoline nitrogen to generate a nucleophile that can then react with an alkyl halide or another suitable electrophile. A strong, non-nucleophilic base like sodium hydride (NaH) is often employed in an anhydrous polar aprotic solvent such as DMF or THF to ensure complete deprotonation and facilitate the Sₙ2 reaction.
Experimental Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of this compound.
Detailed Protocol: N-Benzylation with Benzyl Bromide
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Methyl indoline-4-carboxylate HCl | 215.67 | 1.0 | 216 mg |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 2.2 | 88 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
| Benzyl Bromide | 171.04 | 1.1 | 131 µL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (88 mg, 2.2 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C.
-
In a separate flask, dissolve this compound (216 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of the indoline hydrochloride to the stirred suspension of sodium hydride at 0 °C. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (131 µL, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-methyl indoline-4-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and N-aryl structures.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between an organoboron species and an organic halide. For this to be applicable to methyl indoline-4-carboxylate, a halogen substituent on the aromatic ring is required (e.g., 7-bromo-methyl indoline-4-carboxylate).
Scientific Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] A base is required to activate the organoboron species for transmetalation.[3]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl indolines by coupling the indoline with an aryl halide.
Scientific Rationale: This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Key steps include the oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the deprotonated indoline to the palladium(II) complex, and subsequent reductive elimination to form the C-N bond.[4][5] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]
Detailed Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Methyl indoline-4-carboxylate HCl | 215.67 | 1.0 | 216 mg |
| 4-Bromotoluene | 171.04 | 1.2 | 145 µL |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 240 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.08 | 38.1 mg |
| Anhydrous Toluene | - | - | 5 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (216 mg, 1.0 mmol), 4-bromotoluene (145 µL, 1.2 mmol), sodium tert-butoxide (240 mg, 2.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the N-arylated product.
Purification and Characterization
Column Chromatography: For the purification of the reaction products, flash column chromatography is typically employed. For basic amine compounds like N-alkylated and N-arylated indolines, it can be beneficial to add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to prevent streaking on the silica gel column.[7]
Recrystallization: For solid products, recrystallization can be an effective method for obtaining highly pure material. The choice of solvent system will depend on the polarity of the product. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then slowly add a solvent in which it is poorly soluble until turbidity is observed. Cooling the mixture will then induce crystallization.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of functionalized indoline derivatives. By understanding the fundamental reactivity of the indoline nitrogen and applying the appropriate reaction conditions, researchers can effectively perform N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The protocols provided in this guide, along with the underlying scientific principles, are intended to serve as a practical resource for scientists in the field of drug discovery and development.
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Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215. [Link]
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Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3-and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]
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Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
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Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]
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Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Villinger, A. (2017). Palladium (0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl) methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 22(12), 2059. [Link]
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Application Notes and Protocols for the Biological Activity Screening of Methyl Indoline-4-Carboxylate Hydrochloride
Introduction: The Rationale for Screening Methyl Indoline-4-Carboxylate Hydrochloride
This compound (CAS: 1187927-40-7) is a heterocyclic compound featuring an indoline scaffold. This structural motif is a cornerstone in medicinal chemistry, prevalent in numerous natural products and FDA-approved pharmaceuticals.[1][2] The indoline core and its derivatives have been implicated in a wide array of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Specifically, derivatives of methyl indoline-4-carboxylate have demonstrated promising cytotoxicity against cancer cell lines like MCF-7 and activity against multidrug-resistant bacteria.[1]
Given this rich pharmacological precedent, this compound represents a compelling starting point for a drug discovery campaign. However, without a known biological target, a rational and systematic screening strategy is paramount. This guide outlines a multi-tiered approach, beginning with broad phenotypic screening to identify potential areas of activity, followed by progressively more focused assays to confirm hits, elucidate the mechanism of action (MoA), and identify specific molecular targets. This strategy is designed to maximize the discovery potential while efficiently allocating resources.
The Screening Cascade: A Phased Approach from Phenotype to Target
A successful screening campaign for a novel compound requires a logical progression from broad, high-throughput methods to highly specific, lower-throughput assays. This "funnel" approach, often called a screening cascade, ensures that initial "hits" are rigorously validated and characterized. Phenotypic screening, which assesses the effect of a compound on a cell or organism's phenotype (e.g., cell death, growth inhibition), is an increasingly utilized strategy for discovering first-in-class drugs, as it makes no prior assumptions about the drug's target.[5][6][7]
Our proposed workflow is structured in three tiers:
-
Tier 1: Primary Phenotypic Screening: High-throughput screening (HTS) across diverse biological systems to identify any measurable and reproducible biological effect.[8][9][10]
-
Tier 2: Hit Confirmation and Secondary Assays: Orthogonal assays to confirm the primary hits and begin to narrow down the possible mechanisms. This step is critical for eliminating false positives.
-
Tier 3: Target Deconvolution and MoA Elucidation: In-depth studies to identify the specific molecular target(s) responsible for the observed phenotype.[11][12][13]
Caption: The Multi-Tiered Biological Screening Cascade.
Tier 1: Primary Phenotypic Screening Protocols
The goal of Tier 1 is to cast a wide net. Based on the known activities of the indoline scaffold, we will prioritize two key areas: oncology and infectious disease.
Protocol: Anti-Proliferative Activity in Cancer Cell Lines
Rationale: The indoline scaffold is a known constituent of compounds with anti-tumor properties.[2][3] A cell viability assay across a panel of cancer cell lines from diverse tissue origins provides a robust initial assessment of potential anti-cancer activity.
Methodology: Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87-MG (glioblastoma)) in their recommended media and conditions.
-
Plate Seeding: Seed cells into 96-well clear-bottom black plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with 0.1% DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment:
-
Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours until a color change is observed.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol: Antibacterial Activity Screening
Rationale: Indoline derivatives have shown promise as antibacterial agents, including against resistant strains.[1] A standard broth microdilution assay will determine the Minimum Inhibitory Concentration (MIC).
Methodology: Broth Microdilution for MIC Determination
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) strains.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a positive drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Hypothetical Tier 1 Screening Results | IC₅₀ (µM) | MIC (µg/mL) |
| MCF-7 (Breast Cancer) | 8.5 | N/A |
| A549 (Lung Cancer) | 22.1 | N/A |
| HCT116 (Colon Cancer) | > 50 | N/A |
| S. aureus | N/A | 16 |
| A. baumannii | N/A | 32 |
| E. coli | N/A | > 128 |
Table 1: Representative data from primary screens. An IC₅₀ < 10 µM and MIC ≤ 16 µg/mL are often considered promising initial hits.
Tier 2: Hit Confirmation and Secondary Assays
If a primary screen yields a "hit" (e.g., an IC₅₀ < 10 µM against MCF-7 cells), the next step is rigorous confirmation. This involves repeating the primary assay, sourcing a fresh sample of the compound, and running orthogonal assays to rule out artifacts. For example, a cytotoxicity hit could be confirmed with an alternative assay that measures ATP content (e.g., CellTiter-Glo®) to ensure the effect is not due to interference with the Resazurin dye.
Tier 3: Target Deconvolution and Mechanism of Action
Once a hit is confirmed and shows a desirable selectivity profile, the critical question becomes: what is the molecular target? Identifying the target is essential for lead optimization and understanding the biological mechanism.[14][15]
Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful biophysical method to verify target engagement in a cellular environment.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (our compound).[18][19] This change in thermal stability can be measured and serves as direct evidence of a physical interaction between the compound and its target protein inside the cell.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: High-Throughput CETSA (CETSA HT)
-
Cell Treatment: Treat intact cells (e.g., MCF-7) with a range of concentrations of the test compound for 1-2 hours.
-
Heat Shock: Heat the cell suspensions in PCR plates or tubes to a specific temperature (determined via an initial temperature gradient experiment) for 3 minutes, followed by cooling.[20]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a lysis buffer.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method like ELISA, Western Blot, or AlphaScreen®.[20]
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration. A positive result shows a concentration-dependent increase in the amount of soluble protein at the denaturing temperature.
Mechanism of Action: Enzyme Inhibition Assay
Rationale: Many drugs function by inhibiting enzymes. If CETSA and other methods suggest a specific enzyme is the target, its inhibition must be confirmed biochemically. This protocol provides a general framework for an enzyme inhibition assay.[21][22][23]
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reaction Components: Prepare a reaction buffer optimal for the specific enzyme. The reaction will contain the enzyme, its substrate (which produces a colorimetric or fluorescent signal upon conversion), and the inhibitor (our test compound).
-
Assay Design:
-
Enzyme Concentration: Use a concentration of the enzyme that produces a linear reaction rate for a defined period.
-
Substrate Concentration: Initially, use a substrate concentration equal to its Michaelis-Menten constant (Km).
-
Inhibitor Concentrations: Test a wide range of compound concentrations, typically in a serial dilution.
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, inhibitor dilutions, and the enzyme.
-
Pre-incubate the enzyme and inhibitor together for a set time (e.g., 15 minutes) to allow for binding.[24]
-
Initiate the reaction by adding the substrate.
-
Measure the absorbance or fluorescence kinetically over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the inhibitor concentration to determine the IC₅₀ value.
-
Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[24]
-
Conclusion and Forward Path
This application note provides a comprehensive, tiered framework for the initial biological characterization of this compound. By starting with broad phenotypic screens and systematically progressing through hit validation and target deconvolution, researchers can efficiently uncover the therapeutic potential of this promising scaffold. The protocols outlined herein are robust, well-referenced, and incorporate self-validating controls to ensure data integrity. A positive result in this screening cascade would provide a strong foundation for a medicinal chemistry program aimed at developing a novel therapeutic agent.
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Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]
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Drug Target Review. (2021, March 2). Screening by compound activity could accelerate drug discovery. Retrieved from [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 633-644. Retrieved from [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 344-361. Retrieved from [Link]
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Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. Retrieved from [Link]
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Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485-504. Retrieved from [Link]
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Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
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GARDP Revive. (n.d.). Phenotypic screening. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
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ResearchGate. (2025, August 6). Target deconvolution strategies in drug discovery. Retrieved from [Link]
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Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]
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Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]
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European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]
-
Hilaris Publisher. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]
-
Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
Sources
- 1. This compound|CAS 1187927-40-7 [benchchem.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic screening – REVIVE [revive.gardp.org]
- 6. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. europeanreview.org [europeanreview.org]
- 15. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enzyme assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl Indoline-4-Carboxylate Hydrochloride Scale-Up
Subject: Scale-Up Optimization & Troubleshooting for Methyl Indoline-4-Carboxylate Hydrochloride
CAS: 1187927-40-7 (HCl Salt) | Precursor: Methyl Indole-4-Carboxylate Context: Critical Intermediate for PARP Inhibitors and CNS Targets[1]
Executive Summary & Synthetic Strategy
The scale-up of This compound presents a classic "MedChem to Process" bottleneck. While the reduction of the corresponding indole (Methyl indole-4-carboxylate) is trivial on a milligram scale using Sodium Cyanoborohydride (
The Core Challenge: The indoline free base is electronically rich and prone to oxidative dehydrogenation (reverting to the indole) upon exposure to air. Furthermore, the C4-methyl ester is susceptible to hydrolysis during the aggressive basic quench required to break boron-amine complexes.[1]
Recommended Process Workflow
The most robust protocol relies on the Gribble Reduction (modified for scale) or Catalytic Hydrogenation , followed by immediate salt formation to arrest oxidation.
Figure 1: Process flow illustrating the critical path and the risk of re-oxidation (red dotted line).
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Temperature (Reduction) | 10°C – 15°C | Higher temperatures ( |
| Reagent Stoichiometry | 3.0 – 4.0 eq. | Indole reduction is stepwise. Insufficient hydride leads to "dimeric" intermediates or stalled conversion.[1] |
| Quench pH | pH 8.0 – 9.0 | CRITICAL: pH |
| Atmosphere | Nitrogen/Argon | The free base oxidizes back to indole within minutes in solution if exposed to air. |
Troubleshooting Guide (FAQ)
Issue 1: "My product turned pink/red during the workup."
Diagnosis: Oxidative Dehydrogenation.[1] Indolines are electron-rich amines.[1] In the presence of oxygen and trace metals (or light), they undergo radical autoxidation, reverting to the aromatic indole or forming colored radical species (indolenines).
-
The Fix:
Issue 2: "The reaction stalled with 30% starting material remaining."
Diagnosis: Improper Protonation State.[1] The mechanism requires protonation of the indole C3 position to form an electrophilic indolenium ion, which is then trapped by the hydride.
-
The Fix:
-
If using NaCNBH3: The reaction usually requires glacial acetic acid as the solvent. If you diluted with MeOH or THF, the acidity may be insufficient. Add more AcOH.
-
Scale-Up Tip: Add the
portion-wise as a solid or solution. Adding it all at once can cause an exotherm that decomposes the hydride before it reacts.
-
Issue 3: "I have a sticky gum instead of a solid salt."
Diagnosis: Hygroscopicity & Impurity Entrapment.[1] Indoline HCl salts are often hygroscopic.[1] If the free base contained residual acetic acid or water, the salt will "oil out."
-
The Fix:
-
Drying: Dry the organic extract (DCM or EtOAc) thoroughly with
before adding acid.[1] -
Solvent Switch: Use 4M HCl in Dioxane or TMSCl/MeOH (generates HCl in situ) rather than aqueous HCl.
-
Anti-solvent: After adding acid, add anhydrous MTBE or Heptane to force precipitation of the salt.
-
Issue 4: "My yield is low, and NMR shows the carboxylic acid."
Diagnosis: Ester Hydrolysis. The C4-ester is electronically activated by the nitrogen lone pair (via conjugation in the indole, less so in indoline, but still sensitive).
-
The Fix:
Detailed Protocol: The "Gribble" Reduction (Scale-Up Adapted)
Note: This protocol uses Sodium Cyanoborohydride.[1][2][3] Strict safety controls for HCN generation are mandatory.
Safety Warning: Acidification of reaction mixtures containing
Step-by-Step Methodology:
-
Setup: Charge a reactor with Methyl indole-4-carboxylate (1.0 wt) and Glacial Acetic Acid (10-15 vol). Cool to 10°C under
.[1] -
Addition: Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 1-2 hours.
-
Control: Maintain internal temperature
. Monitor off-gassing.[1]
-
-
Reaction: Stir at 15-20°C for 2-4 hours. Monitor by HPLC (Target: Indole < 1.0%).
-
Quench (The Dangerous Part):
-
Extraction: Extract immediately with Dichloromethane (DCM) (3 x 5 vol).
-
Salt Formation:
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic logic for common scale-up failures.[1]
References
-
Gribble, G. W., et al. (1974).[2] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[2][4] Journal of the American Chemical Society, 96(25), 7812–7814. [1]
-
Gribble, G. W. (1996).[1][3] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[1][4] Chemical Society Reviews, 27, 395-404.[1]
-
Ketcha, D. M., & Lieurance, B. A. (1989).[2] "The Reduction of N-(Phenylsulfonyl)indoles with Sodium Cyanoborohydride in Trifluoroacetic Acid." Tetrahedron Letters, 30(49), 6833-6836.[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 19828511, this compound." [1]
Sources
Technical Support Center: Methyl Indoline-4-Carboxylate Hydrochloride
Impurity Profiling & Troubleshooting Guide
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Methyl indoline-4-carboxylate hydrochloride (CAS: N/A for specific salt, generic indoline core). As a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, the purity of this scaffold is paramount.
This molecule presents a "double-edged" stability challenge:
-
The Indoline Core: Susceptible to oxidative dehydrogenation (aromatization) to the corresponding indole .
-
The Methyl Ester: Susceptible to hydrolytic cleavage to the carboxylic acid .
The following modules provide expert-level troubleshooting for isolation, separation, and identification of these impurities.
Module 1: Chromatographic Anomalies
Issue: "I cannot separate the starting material (Indole) from the product (Indoline)."
Diagnosis: The oxidative impurity, Methyl 1H-indole-4-carboxylate , is structurally similar to your target. However, the target (indoline) is a kinked 3D structure (sp3 carbons at C2/C3), while the impurity (indole) is planar and fully aromatic. Standard C18 columns often struggle to differentiate these solely based on hydrophobicity.
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Switch to Phenyl-Hexyl: The pi-pi interactions in phenyl-hexyl columns interact strongly with the planar indole impurity but less so with the kinked indoline. This maximizes selectivity (
). -
Alternative: Pentafluorophenyl (PFP) columns can also offer orthogonal selectivity.
-
-
Mobile Phase pH (Critical):
-
Indoline nitrogen (
) is more basic than indole nitrogen ( ). -
Action: Use an acidic mobile phase (0.1% Formic Acid or TFA, pH ~2.5). This protonates the indoline, making it more polar and eluting earlier, while the neutral indole elutes later. This creates a massive retention time shift.
-
Visual Workflow: Method Development Decision Tree
Caption: Decision tree for optimizing HPLC separation of Indoline/Indole pairs based on pH and stationary phase mechanistics.
Module 2: Stability & "Ghost" Peaks
Issue: "The impurity peak area increases while the sample sits in the autosampler."
Diagnosis: You are observing on-column or in-vial auto-oxidation . The indoline core is electron-rich and prone to spontaneous dehydrogenation to the thermodynamically stable indole, especially in solution.
Root Cause Analysis:
-
Solvent: Dissolving the HCl salt in neutral/basic organic solvents (like pure MeOH or ACN) can strip the HCl, generating the free base, which oxidizes rapidly.
-
Headspace: Oxygen in the vial facilitates the reaction.
Corrective Actions:
| Parameter | Recommendation | Scientific Rationale |
| Diluent | 0.1% Formic Acid in Water/ACN (50:50) | Maintains the protonated salt form ( |
| Temperature | 4°C (Thermostat) | Reduces the rate of oxidative kinetics (Arrhenius equation). |
| Vial Type | Amber Glass | Prevents photo-initiated oxidation (radical mechanism). |
| Additive | 0.05% Ascorbic Acid | Acts as a sacrificial antioxidant if the sample is highly sensitive. |
Module 3: Mass Balance & Hydrolysis
Issue: "I see a new polar peak (RRT ~0.4) and my assay is dropping."
Diagnosis: This is likely Indoline-4-carboxylic acid , resulting from the hydrolysis of the methyl ester.
Mechanism:
Differentiation Strategy (LC-MS):
-
Parent (Methyl Ester):
(assuming MW ~191 for free base). -
Impurity (Acid):
(Loss of 14 Da: ). -
Impurity (Indole - Oxidation):
(Loss of 2 Da: ).
Visual Pathway: Degradation Map
Caption: Primary degradation pathways. Red path indicates oxidation (aromatization); Yellow path indicates ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is the Hydrochloride salt preferred over the free base? A: The free base of methyl indoline-4-carboxylate is an oil or low-melting solid that oxidizes rapidly upon exposure to air. The HCl salt protonates the nitrogen, reducing the electron density of the ring system, thereby significantly increasing shelf-life stability and crystallinity for handling [1].
Q2: What is the ICH reporting threshold for the indole impurity? A: According to ICH Q3A(R2) , for a maximum daily dose of < 2g, the reporting threshold is 0.05% . However, because the indole derivative is a structural analogue and a potential degradation product, it should be tracked as a "specified impurity" in your specification sheet [2].
Q3: Can I use UV detection to distinguish the Indoline from the Indole? A: Yes.
-
Indoline: Exhibits a UV spectrum typical of an aniline derivative (maxima ~250 nm, 300 nm).
-
Indole: Exhibits a distinct aromatic spectrum with sharp bands (maxima ~220 nm, 280 nm, 290 nm).
-
Tip: Use a Diode Array Detector (DAD) to extract spectra at the peak apex. A shift in
confirms the structural change.
Q4: Is the indoline moiety considered a genotoxic alert? A: Indolines are generally less flagged than their unsaturated counterparts or simple anilines. However, impurity profiling must consider ICH M7 guidelines. If your synthesis involves nitro-precursors (e.g., 4-methoxy-2-nitrobenzaldehyde derivatives), unreacted nitro compounds are Class 3 mutagenic impurities and must be controlled to very low levels (TTC concept) [3].
References
-
Organic Chemistry Portal. (2025). Synthesis of Indoles and Indolines: Oxidative Stability and Methods. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Reactions with Methyl Indoline-4-carboxylate Hydrochloride
Welcome to the technical support resource for methyl indoline-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this versatile building block. As a hydrochloride salt, this compound presents unique challenges and opportunities that require careful consideration of reaction conditions. This document provides in-depth, field-proven insights to ensure the success of your synthetic transformations.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of this compound.
Q1: Why is this compound supplied as a hydrochloride salt, and how does this affect its reactivity?
A1: Methyl indoline-4-carboxylate is provided as a hydrochloride salt primarily to enhance its stability and shelf-life, and to improve its solubility in certain polar solvents.[1] However, in this form, the indoline nitrogen is protonated to form an ammonium salt. This protonation completely neutralizes the nucleophilicity of the nitrogen atom, rendering it unreactive towards electrophiles. Therefore, for any reaction involving N-alkylation, N-acylation, or other transformations at the nitrogen center, the salt must first be neutralized to regenerate the free secondary amine.
Q2: What are the primary reactive sites on the methyl indoline-4-carboxylate free base?
A2: Once neutralized, the molecule has three primary sites for potential reactions:
-
Indoline Nitrogen (N-H): A secondary amine that is the most common site for nucleophilic attack on electrophiles like acyl chlorides and alkyl halides.
-
Aromatic Ring (C5 and C7): The benzene ring is activated by the nitrogen atom, making it susceptible to electrophilic aromatic substitution, typically at the C5 or C7 positions.
-
Methyl Ester (CO₂Me): This group can undergo hydrolysis (saponification) under basic conditions or transesterification/amidation with appropriate nucleophiles.
Q3: How should I properly store this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual degradation or oxidation.
Q4: Can I use this compound directly in a reaction without neutralization?
A4: It depends on the desired transformation. If the reaction targets the aromatic ring under strongly acidic conditions (e.g., certain Friedel-Crafts reactions) or involves the ester group without the need for a basic catalyst, direct use might be possible. However, for the vast majority of applications, particularly those involving the indoline nitrogen, in situ or prior neutralization is a mandatory first step.
Troubleshooting Guide: The Unsuccessful N-Acylation Reaction
A common application for this intermediate is N-acylation to introduce functional groups. This guide will use a typical N-acylation reaction as a case study for troubleshooting.
Problem 1: No Reaction - Starting Material is Fully Recovered
This is the most frequent issue and almost always points to a fundamental problem with substrate activation.
-
Primary Cause: The Indoline Nitrogen is Protonated.
-
Explanation: As the hydrochloride salt, the nitrogen lone pair is unavailable to act as a nucleophile. Without a base to deprotonate the indoline nitrogen, no reaction with the acylating agent can occur.
-
Solution: Add a suitable base to the reaction mixture. The choice of base is critical and depends on the solvent and the reactivity of your acylating agent. A non-nucleophilic base is often preferred to avoid competing reactions. At least one equivalent of base is required to neutralize the hydrochloride, with an additional equivalent often needed to facilitate the acylation itself.
-
| Base | pKa (Conjugate Acid) | Recommended Solvent | Comments |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Common, inexpensive organic base. Sufficient for neutralizing the HCl salt and reacting with reactive acyl chlorides. |
| Diisopropylethylamine (DIPEA) | ~10.7 | DCM, THF | A non-nucleophilic, sterically hindered base. Excellent choice to avoid side reactions. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Biphasic (e.g., DCM/water) | A mild inorganic base suitable for Schotten-Baumann conditions. |
| Sodium Hydride (NaH) | ~36 | THF, DMF (anhydrous) | A very strong, non-nucleophilic base. Used to fully deprotonate the indoline for reactions with less reactive electrophiles. Requires strictly anhydrous conditions.[2] |
-
Secondary Cause: Insufficiently Reactive Acylating Agent.
-
Explanation: If using a less reactive acylating agent, such as an anhydride with a hindered indoline, the reaction may be sluggish even with a base.
-
Solution:
-
Switch to a more reactive acylating agent (e.g., from an anhydride to the corresponding acyl chloride).[3]
-
Incorporate a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) in catalytic amounts (1-10 mol%). DMAP forms a highly reactive intermediate with the acylating agent, accelerating the reaction.[3]
-
-
Problem 2: Low Yield of Desired Product with Some Starting Material Remaining
This indicates that the reaction is proceeding but is either incomplete or facing competition from side reactions.
-
Cause: Incomplete Neutralization or Reaction.
-
Explanation: An insufficient amount of base (e.g., only one equivalent) may only neutralize the hydrochloride salt without effectively promoting the acylation. Alternatively, reaction times or temperatures may be too low.
-
Solution:
-
Increase the stoichiometry of the base to 2.2-3.0 equivalents.
-
Increase the stoichiometry of the acylating agent to 1.2-1.5 equivalents to drive the reaction to completion.[3]
-
Increase the reaction temperature moderately (e.g., from 0 °C to room temperature) and monitor progress carefully by Thin Layer Chromatography (TLC).
-
-
Problem 3: Complex Product Mixture or Significant Byproduct Formation
The appearance of unexpected spots on a TLC plate points to side reactions.
-
Byproduct Profile 1: A More Polar Spot (Lower Rf)
-
Likely Cause: Hydrolysis of the Methyl Ester.
-
Explanation: If the reaction is run with strong, nucleophilic bases (like NaOH or KOH) or the workup involves prolonged exposure to aqueous base, the methyl ester can be saponified to the corresponding carboxylic acid.
-
Solution:
-
Use non-nucleophilic organic bases like DIPEA or a strong, non-nucleophilic base like NaH.
-
If an aqueous workup is necessary, use a mild base like NaHCO₃ and minimize the exposure time.
-
Perform a non-aqueous workup if possible, quenching the reaction with ammonium chloride solution instead of strong acid or base.
-
-
-
Byproduct Profile 2: A Less Polar, UV-Active Spot (Higher Rf)
-
Likely Cause: Oxidation to the Indole Derivative.
-
Explanation: Indolines are susceptible to oxidation to the more thermodynamically stable aromatic indole, especially in the presence of air (oxygen) or other oxidants.[4] This is often observed as a color change in the reaction mixture (e.g., turning yellow or brown).
-
Solution:
-
Ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon).
-
Use degassed solvents to remove dissolved oxygen.
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues with your reaction.
Caption: A logical workflow for optimizing the N-acylation of a hindered aniline.
Key Experimental Protocols
The following are generalized but robust protocols for handling and reacting with this compound.
Protocol 1: In Situ Neutralization and N-Acylation (with Acyl Chloride)
This protocol is a reliable starting point for most N-acylation reactions.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a suspension (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Acylating Agent: In a separate flask, dissolve the desired acyl chloride (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC, checking for the consumption of the indoline free base.
-
Workup: Upon completion, cool the mixture back to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanism of Base-Mediated N-Acylation
The following diagram illustrates the crucial role of the base in activating the substrate for N-acylation.
Caption: The essential deprotonation step for activating the indoline nitrogen.
References
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth. 2006, 83, 131. Retrieved from [Link]
-
Wikipedia. (2024). Indole. Retrieved from [Link]
-
Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail? ACS Catalysis, 1(1), 18-23. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Fu, G. C. (2005). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society, 127(13), 4594–4595. Retrieved from [Link]
-
Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64-71. Retrieved from [Link]
-
PubChem. (n.d.). methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. Retrieved from [Link]
Sources
Technical Support Center: Handling Methyl Indoline-4-Carboxylate Hydrochloride
Status: Active | Topic: Hygroscopic Salt Management | Audience: R&D Chemist Level II+
Core Directive: The "Dry-Chain" Philosophy
From the Desk of the Senior Application Scientist:
You are handling Methyl indoline-4-carboxylate hydrochloride .[1][2][3] This is not a standard shelf-stable reagent. It is a bifunctional chemical time-bomb triggered by moisture.
This compound suffers from a "Pincer Attack" instability profile:
-
The Hydrolysis Vector: The HCl salt provides an intrinsic acid source. Upon contact with atmospheric moisture, the protonated environment catalyzes the hydrolysis of the methyl ester into its carboxylic acid form (
mechanism). -
The Oxidation Vector: The indoline core (2,3-dihydro-1H-indole) is thermodynamically driven to aromatize into an indole. While the HCl salt usually stabilizes the amine, moisture mobilizes the salt, allowing air oxidation or trace-metal catalyzed dehydrogenation.
The Rule: Treat this compound as if it were a pyrophoric liquid. Your goal is to maintain a continuous "Dry-Chain" from our bottle to your reaction flask.
Module 1: The Degradation Matrix
Understanding what kills your molecule.
If you leave this container open for 20 minutes on a humid day, you are no longer working with pure Methyl indoline-4-carboxylate HCl. You are working with a mixture of four distinct species.
Figure 1: The "Pincer Attack" degradation pathways. Moisture triggers hydrolysis (top path), while air exposure triggers aromatization (bottom path).
Module 2: The "Zero-Exposure" Weighing Protocol
Standard weighing boats are forbidden. Use this closed-loop transfer method.
Prerequisites:
-
Argon/Nitrogen balloon or line.
-
Septum-capped reaction vial (pre-dried).
-
Wide-bore needle or glass powder funnel.
The Protocol:
-
Equilibration: Remove the storage vial from the freezer (-20°C). Do not open it. Place it in a desiccator and allow it to warm to room temperature (approx. 30-45 mins).
-
Why? Opening a cold vial condenses atmospheric water directly onto the powder, creating an instant "syrup."
-
-
The "Glove Bag" Lite: If a glovebox is unavailable, place the balance inside a large clear plastic bag with a slit for your hands. Flush the bag with a gentle stream of Nitrogen.
-
Transfer:
-
Flush your receiving reaction vial with Argon.
-
Quickly transfer the solid.
-
Immediately recap both the stock vial and reaction vial.
-
Seal the stock vial with Parafilm before returning to storage.
-
-
Gravimetric Correction:
-
Do not rely on the display mass.
-
Calculate mass by difference:
.
-
Module 3: Troubleshooting & Rescue Operations
Scenario A: "The powder has turned into a sticky gum/oil."
Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself in its own crystal lattice. Immediate Action:
-
Do NOT attempt to scrape it out. You will lose yield and introduce static.
-
Solvation Rescue: Add a known volume of your anhydrous reaction solvent (e.g., DMF, DMSO, or Methanol) directly into the stock vial.
-
Quantification: Dissolve the entire gum. You now have a stock solution.
-
Recalculation: Assume the water weight is significant. Take a
aliquot for an NMR or LCMS check to determine the precise molarity before use.
Scenario B: "My yield is consistently lower than theoretical."
Diagnosis: Stoichiometry error due to "Water Weight." Explanation: Hygroscopic salts can carry 10-30% water by weight without looking wet. If you weigh 100mg of powder, you might only be adding 80mg of reactant. The Fix:
-
Run a Water Content Check: If you lack a Karl-Fischer titrator, run a qNMR (Quantitative NMR) using an internal standard (e.g., dimethyl sulfone) to determine the exact wt% of the active pharmaceutical ingredient (API).
-
Adjust Stoichiometry:
.
Scenario C: "I see a new peak in the aromatic region (approx 6.5 - 7.5 ppm)."
Diagnosis: Indole formation (Oxidation). The Fix:
-
Indolines are reduced indoles. If the sample was exposed to air in solution (especially in basic conditions), it has dehydrogenated.
-
Check: Look for the disappearance of the C2/C3 methylene protons (usually triplets/multiplets around 3.0-4.0 ppm). If these are gone and the aromatic region has simplified, your compound has aromatized.
-
Prevention: Degas all solvents before adding the solid.
Module 4: Experimental Workflow Visualization
Follow this decision tree to ensure data integrity during synthesis.
Figure 2: Decision tree for handling incoming material based on physical state.
Frequently Asked Questions (FAQ)
Q: Can I dry this compound in a vacuum oven if it gets wet? A: Proceed with extreme caution.
-
Risk: Heat accelerates the acid-catalyzed hydrolysis of the methyl ester.
-
Recommendation: If you must dry it, use a vacuum desiccator at room temperature with
(phosphorus pentoxide) as the desiccant. Do not exceed 30°C.
Q: Why is the hydrochloride salt used if it promotes hydrolysis? A: The free base (an amine) is likely an oil and prone to rapid oxidation. The HCl salt creates a crystalline lattice that is kinetically more stable against oxidation, provided it is kept dry. It is a trade-off: improved oxidation stability at the cost of increased hydrolysis risk.
Q: Which solvents are compatible? A:
| Solvent | Compatibility | Notes |
|---|---|---|
| DMSO/DMF | High | Best for making stock solutions. |
| DCM/Chloroform | Moderate | Good solubility, but check for acidity in CHCl3. |
| Methanol/Ethanol | Low (Risk) | Risk of transesterification (Methyl -> Ethyl) or solvolysis over time. |
| Water | Zero | Immediate hydrolysis risk. |
References
-
PubChem. Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (Compound Summary). National Library of Medicine. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Li, B., et al. (2019).[4] Aerobic Dehydrogenation of Indolines to Indoles.[4] Organic Letters, 21(4), 1176–1181. (Mechanistic insight into the oxidation instability of the indoline core). [Link]
Sources
Validation & Comparative
Validation of Methyl Indoline-4-Carboxylate Hydrochloride Synthesis: A Comparative Technical Guide
Executive Summary & Strategic Importance
Methyl indoline-4-carboxylate hydrochloride (CAS: 163013-10-1 / Free base analogs) is a critical bicyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. Unlike its oxidized counterpart (indole), the indoline core offers a distinct 3D vector (sp³ hybridization at C2/C3) and improved solubility profiles, making it an essential "escape from flatland" fragment in Structure-Activity Relationship (SAR) studies.
This guide validates the synthesis of this compound, focusing on the selective reduction of the commercially available methyl indole-4-carboxylate. We compare three distinct methodologies to determine the optimal balance of yield, purity, and scalability.
Target Product Profile:
-
Chemical Name: Methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride[1]
-
Molecular Formula: C₁₀H₁₁NO₂ · HCl
-
Key Challenge: Reducing the C2-C3 double bond without over-reducing the benzene ring or hydrolyzing the C4-methyl ester.
Comparative Route Analysis
We evaluated three primary synthetic routes for the conversion of methyl indole-4-carboxylate to the target indoline.
| Feature | Method A: Ionic Hydrogenation (Recommended) | Method B: Metal/Acid Reduction | Method C: Catalytic Hydrogenation |
| Reagents | NaBH₃CN / Glacial Acetic Acid | Zn dust / 85% H₃PO₄ | H₂ (50 psi) / Pd/C or PtO₂ |
| Mechanism | Protonation-Hydride Transfer | Single Electron Transfer (SET) | Heterogeneous Catalysis |
| Selectivity | High. Ester is stable; no benzene reduction. | Moderate. Risk of polymerization or hydrolysis. | Low to Moderate. Risk of reducing the ester or benzene ring. |
| Yield | 85 - 92% | 60 - 75% | Variable (Substrate dependent) |
| Scalability | Good (Careful HCN management required) | Excellent (Cheap reagents) | Good (Requires pressure vessel) |
| Cost | Moderate | Low | High (Catalyst cost) |
Expert Insight:
Method A (NaBH₃CN/AcOH) is the industry "Gold Standard" for small-to-mid-scale synthesis (mg to 100g). The presence of the electron-withdrawing ester at C4 deactivates the indole ring slightly, making electrophilic protonation (the first step) slower. However, the mild nature of cyanoborohydride ensures the ester remains intact, unlike stronger reducing agents like LiAlH₄.
Validated Experimental Protocol (Method A)
Objective: Synthesis of Methyl indoline-4-carboxylate HCl via Ionic Hydrogenation.
Reagents & Materials:
-
Precursor: Methyl indole-4-carboxylate (1.0 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 - 4.0 eq)
-
Solvent: Glacial Acetic Acid (AcOH) [0.2 M concentration]
-
Salt Formation: 4M HCl in Dioxane
-
Safety Note: This reaction generates HCN gas. Perform strictly in a high-efficiency fume hood.
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl indole-4-carboxylate (e.g., 5.0 g, 28.5 mmol) in Glacial Acetic Acid (140 mL).
-
Addition: Cool the solution to 15°C (water bath). Add NaBH₃CN (5.4 g, 85.5 mmol) portion-wise over 20 minutes. Caution: Gas evolution.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
In-Process Control (IPC): Monitor via LC-MS or TLC (50% EtOAc/Hexane). The indole spot (fluorescent) should disappear; the indoline spot is often less UV-active and more polar (amine-like).
-
-
Quench: Cool the mixture to 0°C. Slowly dilute with water (50 mL).
-
Neutralization: Carefully basify the mixture to pH ~9 using 50% NaOH or solid Na₂CO₃. Critical: Keep temperature <10°C to prevent ester hydrolysis.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base (usually a pale yellow oil).
-
Salt Formation: Dissolve the crude oil in minimal dry Diethyl Ether or MeOH. Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.
-
Isolation: The hydrochloride salt precipitates as an off-white solid. Filter, wash with cold ether, and dry under high vacuum.
Technical Validation & QC Metrics
To ensure the integrity of the synthesized compound, the following data points must be verified.
A. NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
The success of the reaction is defined by the shift from aromatic indole protons to aliphatic indoline protons.
| Position | Indole (Precursor) δ (ppm) | Indoline (Product) δ (ppm) | Signal Change |
| C2-H | ~7.4 (d, Aromatic) | ~3.6 (t, Aliphatic) | Diagnostic Shift: Loss of aromatic CH; appearance of methylene triplet. |
| C3-H | ~6.9 (d, Aromatic) | ~3.2 (t, Aliphatic) | Diagnostic Shift: Appearance of methylene triplet. |
| N-H | ~11.5 (Broad singlet) | ~6.0 - 9.0 (Broad, ammonium) | Shift due to protonation (HCl salt). |
| Ester | ~3.9 (Singlet) | ~3.8 (Singlet) | Retention: Signal must remain (confirms no hydrolysis). |
B. Mass Spectrometry (LC-MS)
-
Precursor (Indole): [M+H]⁺ = 176.07
-
Product (Indoline): [M+H]⁺ = 178.09 (+2 Da mass shift).
-
Note: If [M+H]⁺ = 164, the ester has been hydrolyzed to the acid.
C. Purity Specifications
-
HPLC Purity: >98.0% (254 nm).
-
Chloride Content: 16.0% ± 0.5% (Titration).
Mechanistic Visualization
The following diagram illustrates the ionic hydrogenation pathway and the critical decision nodes.
Caption: Mechanistic pathway of Indole-to-Indoline reduction via Ionic Hydrogenation (Gribble Reduction).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance or old reagents. | Add 1.0 eq more NaBH₃CN; increase temp to 30°C. Ensure AcOH is glacial (anhydrous). |
| Low Yield | Product lost in aqueous phase during workup. | Indolines are basic.[2][3] Ensure aqueous layer pH is >9 before extraction. Saturate with NaCl. |
| Hydrolysis (Acid formation) | Workup too hot or too basic for too long. | Keep quench temperature <10°C. Use NaHCO₃ instead of NaOH if hydrolysis persists. |
| Purple/Dark Color | Polymerization of indole.[4] | Add NaBH₃CN slowly to keep concentration low relative to protons. |
References
-
Gribble, G. W., et al. (1974).[2] "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society.[2][5]
-
Gribble, G. W., & Hoffman, J. H. (1977). "Sodium Cyanoborohydride in Glacial Acetic Acid: A Convenient Synthesis of Indolines." Synthesis.
-
Organic Syntheses. (2003).[6] "Synthesis of Methyl Indole-4-carboxylate." Org.[5][6][7][8] Synth. 80,[6] 75.
-
Young, E. H. (1984). "Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids." US Patent 4,485,241.
Sources
- 1. methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | C10H12ClNO2 | CID 19828511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 3. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoline synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. chemimpex.com [chemimpex.com]
Technical Comparison Guide: Methyl Indoline-4-carboxylate Hydrochloride Analytical Standard
Executive Summary
Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) is a critical bicyclic intermediate used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets. Its analytical integrity is frequently compromised by its susceptibility to oxidation (converting to the indole form) and hydrolysis.
This guide provides a technical comparison between Certified Analytical Standards (CAS-Grade) and Technical Synthesis Grades , establishing why the hydrochloride salt form of the analytical standard is the requisite calibrator for quantitative method validation under ICH Q2(R2) guidelines.
Part 1: Chemical Profile & Criticality
The transition from indoline (dihydroindole) to indole is a thermodynamically favorable oxidation. Consequently, "purity" in this context is not just about synthetic byproducts, but about the active degradation of the scaffold.
| Feature | Specification | Significance |
| Compound | Methyl indoline-4-carboxylate HCl | The reduced, active scaffold. |
| CAS Number | 1187927-40-7 | Specific to the HCl salt form.[1] |
| Critical Impurity | Methyl indole-4-carboxylate | The oxidized degradant (aromatized system). |
| Salt Benefit | Hydrochloride | Enhances water solubility for RP-HPLC and reduces oxidation rate compared to the free base. |
The "Silent" Error in Drug Development
Many research labs utilize the synthesis starting material (Technical Grade) as a reference standard during early-phase HPLC method development. This introduces a systematic bias. Technical grade material often contains 2-5% of the oxidized indole analog. If used as a calibrator, it artificially inflates the apparent purity of downstream products, masking the true yield of the active pharmaceutical ingredient (API).
Part 2: Comparative Analysis
The following table objectively compares the Analytical Standard against common alternatives used in laboratory settings.
Table 1: Performance Matrix of Reference Materials
| Feature | Analytical Standard (HCl Salt) | Technical Grade (Synthesis) | Free Base (Standard) |
| Purity (HPLC) | > 99.5% | ~95 - 97% | > 98% |
| Oxidation Stability | High (Protonated amine protects against radical oxidation) | Low (Often already partially oxidized) | Moderate (Susceptible to air oxidation) |
| Water Solubility | Excellent (Ideal for RP-HPLC) | Variable | Poor (Requires high organic % or pH adjustment) |
| Trace Metals | Quantified (< 10 ppm) | Uncontrolled (Catalyst residues) | Variable |
| Primary Use | Quantification & Validation | Bulk Synthesis | Non-aqueous titrations |
| Cost | High | Low | Moderate |
Mechanistic Insight: Why the Salt Form Matters
In Reverse Phase Chromatography (RP-HPLC), the free base of methyl indoline-4-carboxylate exhibits "tailing" due to the interaction of the secondary amine with residual silanol groups on the silica column. The Hydrochloride salt pre-protonates the amine, improving peak symmetry (Asymmetry factor
Part 3: Experimental Validation & Protocols
This section details the self-validating protocols required to establish the identity and purity of the standard, distinguishing it from its oxidized impurities.
Diagram 1: Analytical Logic Flow
The following workflow illustrates the decision matrix for qualifying the standard before use in critical assays.
Caption: QC workflow distinguishing the indoline standard from oxidized impurities prior to assay validation.
Protocol A: High-Resolution HPLC Separation
This protocol is designed to separate the Methyl indoline-4-carboxylate (Target) from Methyl indole-4-carboxylate (Impurity).
Objective: Achieve a resolution (
-
Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents amine tailing).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B (Linear ramp) -
15-20 min: 60%
90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Indole has higher absorbance) and 280 nm (Indoline specificity).
-
Temperature: 30°C.
Acceptance Criteria (System Suitability):
-
Retention Time: Indoline (~8.5 min) < Indole (~11.2 min). Note: The aromatized indole is more hydrophobic and retains longer on C18.
-
Tailing Factor:
for the Indoline peak.
Protocol B: Forced Degradation (Oxidation Stress)
To prove the "Trustworthiness" of the standard, one must verify that the method can detect degradation.
-
Preparation: Dissolve 10 mg of the Analytical Standard in 10 mL of 3% Hydrogen Peroxide (
). -
Incubation: Store at ambient temperature for 4 hours.
-
Analysis: Inject using Protocol A.
-
Result: The Indoline peak area should decrease, and a new peak (matching the Methyl indole-4-carboxylate retention time) should appear.
-
Validation: If the mass balance (Indoline + Indole) is > 95%, the method is stability-indicating.
Diagram 2: Degradation Pathway & Detection
Understanding the chemistry is vital for interpreting the chromatograms.
Caption: Primary degradation pathways. The standard must be stored under inert gas to prevent the Indoline -> Indole shift.
Part 4: Handling and Storage Guidelines
To maintain the integrity of the Methyl indoline-4-carboxylate HCl standard:
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Solution Stability:
-
Stock Solution (DMSO): Stable for 1 month at -20°C.
-
Working Solution (Water/ACN): Unstable. Prepare fresh daily. The amine in water is prone to slow oxidation if not degassed.
-
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis of the methyl ester.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4] [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Indoline Scaffolds in Drug Discovery: A Review of Pharmacological Activity. PMC Central. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][Link]
Sources
Selectivity Profiling & Cross-Reactivity of Methyl Indoline-4-Carboxylate Derivatives
Topic: Cross-reactivity of "Methyl indoline-4-carboxylate hydrochloride" derivatives Audience: Researchers, scientists, and drug development professionals.
A Medicinal Chemistry Guide to 4-Substituted Indole Scaffolds
Executive Summary
This compound (CAS 1187927-40-7) is a high-value pharmacophore precursor used primarily to access 4-substituted indole and indoline scaffolds.[1] In drug discovery, the C4-position of the indole ring is a critical vector for optimizing selectivity (avoiding biological cross-reactivity) in Kinase Inhibitors (e.g., SphK2, CLK4) and Epigenetic Modulators (e.g., SIRT3, PARP).
This guide analyzes the performance of derivatives synthesized from this scaffold, focusing on their selectivity profiles against structurally homologous targets (isoform cross-reactivity) and providing experimental protocols for validating these interactions.
The Scaffold: Structural Advantage & Reactivity
The "Indoline-4-carboxylate" motif offers a distinct advantage over standard indole synthesis: it provides a pre-installed functional handle at the difficult-to-access C4 position .[1]
Why C4 Matters (Mechanism of Action)
In many ATP-competitive kinase inhibitors, the C4-substituent projects into the Solvent Exposed Region or interacts with the Gatekeeper Residue .[1] Modifying this position is often the "switch" that toggles selectivity between closely related isoforms (e.g., SphK1 vs. SphK2).
-
Chemical Cross-Reactivity (Synthesis): Using the indoline precursor prevents regioselectivity errors common in direct C-H activation of indoles, where C2/C3 are electronically favored over C4.
-
Biological Cross-Reactivity (Off-Targets): Unoptimized C4-amides often show high cross-reactivity with SIRT1 (sirtuins) or DYRK kinases due to conserved hydrophobic pockets.[1]
Comparative Analysis: Selectivity Profiles
The following analysis compares derivatives of Methyl indoline-4-carboxylate against alternative scaffolds (Quinolines, Unsubstituted Indoles) in two critical therapeutic areas.
Case Study A: Sphingosine Kinase (SphK) Inhibitors
Target:SphK2 (Cancer, Inflammation) Off-Target Risk:[1][2]SphK1 (High homology, distinct signaling role)
Performance Data: Derivatives synthesized from Methyl indoline-4-carboxylate (converting the ester to a tail group) demonstrate superior isoform selectivity compared to naphthalene-based analogs.[1]
| Scaffold Type | Derivative ID | Target (SphK2) | Off-Target (SphK1) | Selectivity Index (SphK2/SphK1) |
| Indoline-4-carboxylate | SLC5101465 | 90 nM | > 10,000 nM | > 110-fold |
| Naphthalene Analog | SLC5081308 | 1,000 nM | 7,000 nM | ~ 7-fold |
| Unsub.[1] Indole | Generic Hit | > 5,000 nM | > 5,000 nM | Non-selective |
Insight: The C4-substitution (derived from the methyl ester) allows the molecule to adopt a conformation that fits the unique "L-shaped" hydrophobic pocket of SphK2, which is sterically restricted in SphK1.[1]
Case Study B: Sirtuin Deacetylase Inhibitors
Target:SIRT3 (Mitochondrial integrity) Off-Target Risk:SIRT1 / SIRT2 (Nuclear/Cytosolic)[1]
Performance Data: Indole-4-carboxamides (oxidized from the indoline precursor) show reduced cross-reactivity compared to Quinoline-4-carboxamides.[1]
| Scaffold | Modification | SIRT3 | SIRT1 | Cross-Reactivity Risk |
| Indole-4-carboxamide | 4-Acrylamide tail | 7.2 µM | 32.6 µM | Low (4.5x window) |
| Quinoline-4-carboxamide | 4-Phenyl tail | 5.5 µM | 6.1 µM | High (Non-selective) |
Mechanistic Visualization (Pathway & Synthesis)[1]
The following diagram illustrates the "Scaffold Evolution" from the raw material to the selective drug candidate, highlighting the critical "Selectivity Filter" step.
Caption: Evolution of Methyl indoline-4-carboxylate into selective inhibitors. The C4-tail (introduced at the amide stage) dictates the steric clash with off-targets.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Carboxamide Derivatives
Purpose: To convert the methyl ester into a functionalized amide without racemization or over-oxidation.[1]
-
Starting Material: Dissolve Methyl indoline-4-carboxylate HCl (1.0 eq) in anhydrous DMF.
-
Base Treatment: Add DIPEA (3.0 eq) to liberate the free base.[1]
-
Hydrolysis (Optional): If the free acid is required, treat with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4h. Acidify to pH 4 to precipitate.[1]
-
Coupling: React the acid with the desired amine (R-NH2) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 12h at RT.
-
Aromatization (Indoline
Indole): Treat the indoline-amide with DDQ (1.1 eq) in Dichloromethane at 0°C for 30 min.-
Purity Check: Verify the disappearance of the indoline C2/C3 protons via 1H-NMR.[1]
-
Protocol B: Kinase Selectivity Assay (FRET-Based)
Purpose: To quantify cross-reactivity against homologous kinases (e.g., SphK1 vs SphK2).[1]
-
Reagents: Use recombinant human SphK1 and SphK2 enzymes.[1] Substrate: Fluorescein-labeled sphingosine.[1]
-
Setup: In a 384-well plate, dispense 5 µL of test compound (Indole derivative) in DMSO (10-point dose response, 10 µM top concentration).
-
Reaction: Add 10 µL of Enzyme/Substrate mix in kinase buffer (20 mM Tris pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Add 5 µL ATP (at
concentration for each isoform: 10 µM for SphK1, 500 µM for SphK2).[1] -
Detection: Incubate for 60 min. Stop reaction with EDTA. Measure Fluorescence Polarization (FP) or TR-FRET signal.[1]
-
Analysis: Calculate
using a 4-parameter logistic fit.
References
-
BenchChem. this compound | CAS 1187927-40-7 - Product Overview & Applications.Link[1]
-
Frontiers in Pharmacology. Discovery of Quinoline and Indole-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.[1] (2022).[1][3] Link
-
Journal of Medicinal Chemistry. Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors (SLC5101465).[1] (2021).[1][3] Link
-
MDPI Molecules. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure.[1] (2024).[1][4][5][6] Link
-
American Chemical Society. Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch.[1] (2020).[1][3] Link[1]
Sources
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold and its derivatives are cornerstones in the design of novel therapeutics.[1][2] This guide provides a comparative analysis of methyl indoline-4-carboxylate hydrochloride, a key building block in pharmaceutical synthesis, against its structurally related counterparts: methyl indole-4-carboxylate and methyl isoindoline-4-carboxylate hydrochloride. We will delve into their known biological activities, supported by available experimental data, and explore the structure-activity relationships (SAR) that govern their efficacy. This analysis aims to provide researchers with a framework for selecting the most appropriate scaffold for their drug discovery programs.
Core Structures and Their Significance
The three compounds at the center of this guide share a bicyclic aromatic structure but differ in key aspects that significantly influence their chemical properties and biological activities.
-
This compound: This molecule features a saturated five-membered nitrogen-containing ring fused to a benzene ring. The hydrochloride salt form enhances its stability and solubility.[1] The sp3-hybridized carbons in the indoline ring provide a three-dimensional structure that can be crucial for specific biological interactions.
-
Methyl indole-4-carboxylate: In contrast to the indoline, the indole core possesses a fully aromatic pyrrole ring fused to the benzene ring. This planarity and the delocalized π-electron system are key features that dictate its interactions with biological targets.[2]
-
Methyl isoindoline-4-carboxylate hydrochloride: This isomer of the indoline compound has the nitrogen atom at position 2 of the bicyclic system, as opposed to position 1 in the indoline and indole scaffolds. This seemingly minor change significantly alters the molecule's electronic distribution and steric profile.[3]
Below is a visual representation of the core structural differences.
Caption: Key structural differences between the three core scaffolds.
Comparative Efficacy Across Therapeutic Areas
While direct head-to-head comparative studies of these three specific molecules are not extensively available in public literature, we can infer their potential relative efficacy by examining the reported biological activities of their derivatives.
Anticancer Activity
The indole and indoline scaffolds are prevalent in a multitude of anticancer agents.[4]
-
This compound: Derivatives of this compound have demonstrated significant cytotoxic effects. For instance, some analogs have exhibited IC50 values as low as 6.10 μM against the MCF-7 breast cancer cell line, highlighting their potential as potent anticancer agents.[1] The three-dimensional nature of the indoline scaffold may allow for more specific and high-affinity binding to the active sites of cancer-related proteins.
-
Methyl indole-4-carboxylate: This compound serves as a versatile starting material for the synthesis of various anticancer agents.[2] The planar indole nucleus is known to intercalate with DNA and interact with the active sites of enzymes such as kinases, which are often dysregulated in cancer.
Table 1: Reported Anticancer Activity of Related Derivatives
| Compound Class | Cell Line | Reported IC50 | Reference |
| Methyl indoline-4-carboxylate derivatives | MCF-7 (Breast Cancer) | as low as 6.10 μM | [1] |
| Indole-based compounds | Various | Varies widely | [4] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents, with indole and indoline derivatives showing considerable promise.[5]
-
This compound: Derivatives of this scaffold have shown promising activity against multidrug-resistant bacteria. Studies have reported minimum inhibitory concentrations (MICs) below 100 μg/ml for some derivatives against strains like Acinetobacter baumannii and Klebsiella pneumoniae.[1]
-
Methyl indole-4-carboxylate: The indole nucleus is a common feature in natural and synthetic antibacterial compounds. Its derivatives have been explored for their broad-spectrum antibacterial activity.[2]
Neuroprotective and CNS Activity
Neurological disorders are a key area where these scaffolds have found application.
-
This compound: This compound is a crucial intermediate for pharmaceuticals targeting neurological disorders. Its derivatives are being investigated for their neuroprotective properties, potentially by enhancing antioxidant defense mechanisms in neuronal cells.[1]
-
Methyl isoindoline-4-carboxylate hydrochloride: This isomer is specifically noted for its use in the development of agents targeting the central nervous system (CNS), with potential applications as anticonvulsants, antidepressants, or anti-inflammatory agents.[3] The altered position of the nitrogen atom may influence its ability to cross the blood-brain barrier and interact with CNS targets.
Structure-Activity Relationship (SAR) Insights
The observed differences in biological activity can be attributed to the fundamental structural variations between these molecules.
Caption: Inferred structure-activity relationships for the three scaffolds.
-
Indoline vs. Indole: The saturation of the pyrrole ring in indoline affords a more flexible, three-dimensional structure compared to the planar indole. This flexibility can be advantageous for fitting into complex protein binding pockets. Conversely, the aromaticity of the indole ring is crucial for activities that rely on π-π stacking interactions, such as DNA intercalation or binding to flat aromatic-rich regions of proteins.
-
Indoline vs. Isoindoline: The position of the nitrogen atom in the isoindoline scaffold alters the molecule's dipole moment and hydrogen bonding capabilities compared to the indoline structure. This can have a profound impact on its pharmacokinetic properties, including membrane permeability and metabolic stability, as well as its pharmacodynamic interactions with biological targets.
Experimental Protocols for Efficacy Evaluation
To enable researchers to conduct their own comparative studies, we provide outlines of standard experimental protocols for assessing the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, methyl indole-4-carboxylate, and methyl isoindoline-4-carboxylate hydrochloride) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 to 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Activity: Oxidative Stress Model
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
Step-by-Step Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate plates.
-
Pre-treatment: Treat the cells with different concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a duration that causes significant cell death in the untreated control group.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to that of the untreated control to determine the neuroprotective effect.
Conclusion and Future Directions
This compound, methyl indole-4-carboxylate, and methyl isoindoline-4-carboxylate hydrochloride represent three closely related yet distinct chemical scaffolds with significant potential in drug discovery.
-
This compound and its derivatives have demonstrated promising anticancer and antibacterial activities, with the sp3-rich core potentially offering advantages in terms of target specificity.
-
Methyl indole-4-carboxylate remains a cornerstone for the synthesis of a wide array of bioactive molecules, leveraging the well-established chemistry and biological activities of the indole nucleus.
-
Methyl isoindoline-4-carboxylate hydrochloride presents an interesting, less-explored isomeric alternative, particularly for applications targeting the central nervous system.
While the available data provides a solid foundation, there is a clear need for direct comparative studies to elucidate the nuanced differences in the efficacy and mechanism of action of these compounds. Future research should focus on head-to-head in vitro and in vivo comparisons across a panel of cancer cell lines, bacterial strains, and models of neurological disease. Such studies will be invaluable in guiding the rational design of next-generation therapeutics based on these privileged scaffolds.
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MySkinRecipes. Methyl isoindoline-4-carboxylate hydrochloride. [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. 2023;28(6):2621. [Link]
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The antioxidant and immunomodulatory compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole attenuates depression-like behavior and cognitive impairment developed in a mouse model of breast tumor. Neuropharmacology. 2019;158:107721. [Link]
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Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules. 2023;28(22):7590. [Link]
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Antibacterial activity of compounds 4 as determined MIC values towards.... ResearchGate. [Link]
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Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry. 2021;28(24):4828-4844. [Link]
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N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. 2023;28(2):831. [Link]
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Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. 2022;3(2):209-215. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Disorders Drug Targets. 2018;18(3):216-224. [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences. 2024;25(5):2621. [Link]
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Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences. 2024;25(19):10633. [Link]
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Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. 2017;53(63):8858-8861. [Link]
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Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. Journal of Medicinal Chemistry. 2021;64(23):17138-17155. [Link]
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry. 2017;136:344-353. [Link]
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Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science. 2025;12(1):2405814. [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. 2022;27(15):4974. [Link]
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The IC50 results of the synthesized against 4 cancer cell lines.. ResearchGate. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences. 2024;25(25):E1319. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. 2014;57(11):4847-4859. [Link]
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methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride. PubChem. [Link]
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. 2022;27(19):6618. [Link]
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Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]
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Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry. 2024;31(15):1841-1860. [Link]
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Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). Journal of Biomolecular Structure and Dynamics. 2021;39(8):2885-2900. [Link]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants. 2023;12(2):351. [Link]
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Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2017;27(9):1944-1948. [Link]
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Azidoindolines—From Synthesis to Application: A Review. Molecules. 2022;27(15):4974. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. 2021;11(43):26651-26666. [Link]
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Methyl isoindoline-4-carboxylate hydrochloride. Lead Sciences. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Methyl Indoline-4-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the experimental reproducibility for the synthesis of methyl indoline-4-carboxylate hydrochloride. As a crucial building block in medicinal chemistry and pharmaceutical development, the consistent, high-purity synthesis of this compound is paramount for the reliability of downstream applications.[1][2][3] We will dissect common synthetic methodologies, offering field-proven insights into optimizing for reproducibility and validating the final product.
The Strategic Importance of Reproducibility
The indoline scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active agents.[1][2] this compound serves as a key intermediate in the synthesis of numerous pharmaceuticals, including those targeting neurological disorders and inflammatory pathways.[1][4] Inconsistent purity or yield of this foundational material can introduce significant variability in subsequent reactions, leading to failed experiments, difficult purifications, and ultimately, delays in research and development timelines. This guide, therefore, focuses on establishing a robust and self-validating protocol to ensure experimental consistency.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically begins with a substituted indole precursor. The primary transformations involve the reduction of the indole ring to an indoline and the formation of the methyl ester. The sequence and methodology of these steps are critical determinants of the experiment's success and reproducibility. We will compare two common strategies: a direct, one-pot reductive esterification and a more controlled, stepwise approach.
Method A: One-Pot Reductive Esterification
This approach aims for efficiency by combining the indole reduction and nitrile conversion into a single synthetic operation.
Caption: Workflow for the one-pot synthesis method.
Method B: Stepwise Reduction and Pinner Reaction
This strategy decouples the key transformations, allowing for purification and characterization of the indoline intermediate before proceeding to the final esterification.
Caption: Workflow for the stepwise synthesis method.
Performance and Reproducibility Comparison
| Parameter | Method A: One-Pot | Method B: Stepwise | Senior Scientist's Insight (Causality) |
| Purity | Moderate to High | Consistently High (>98%) | The stepwise method allows for the isolation and purification of the 4-cyanoindoline intermediate, removing impurities from the reduction step that could otherwise interfere with the esterification or co-precipitate with the final product.[5] |
| Reproducibility | Moderate | High | Decoupling the reactions provides distinct control points. Each step can be monitored to completion (e.g., by TLC or LC-MS), ensuring that the subsequent reaction begins with a clean, well-defined substrate. This minimizes batch-to-batch variability. |
| Yield | Variable (50-70%) | High & Consistent (75-90%) | While a one-pot reaction can seem more efficient, side reactions or incomplete conversions can lower the overall isolated yield. Optimizing each step independently in Method B typically leads to a higher and more reliable overall yield. |
| Process Control | Low | High | The Pinner reaction requires strictly anhydrous conditions to prevent hydrolysis of the intermediate imidate to an amide byproduct.[6][7] Performing this as a discrete step allows for better control over the reaction environment compared to a one-pot setup where water may be a byproduct of the initial reduction. |
Validated Protocol for Maximizing Reproducibility (Method B)
The following protocol for the stepwise synthesis is designed to be self-validating, with clear checkpoints and explanations for critical experimental choices.
Detailed Experimental Protocol
Step 1: Selective Reduction of 4-Cyano-1H-indole to 4-Cyanoindoline
-
Setup: To a solution of 4-cyano-1H-indole (1.0 eq) in glacial acetic acid (10 mL per gram of indole), add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise at room temperature.
-
Causality: Acetic acid serves as both the solvent and a proton source to facilitate the reduction. Sodium cyanoborohydride is a milder reducing agent than sodium borohydride, offering greater selectivity for the indole double bond over the nitrile group.
-
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Basify the solution to a pH of ~9-10 with a saturated sodium bicarbonate solution.
-
Causality: Quenching with water stops the reaction. Basification neutralizes the acetic acid and deprotonates the indoline nitrogen, making it soluble in an organic extraction solvent.
-
-
Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-cyanoindoline can be purified by flash column chromatography on silica gel.[5][8]
Step 2: Pinner Reaction for Ester Formation
-
Setup: Dissolve the purified 4-cyanoindoline (1.0 eq) in anhydrous methanol (20 mL per gram) in an oven-dried, three-neck flask equipped with a gas inlet tube, a stir bar, and a drying tube.
-
Reaction: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2-3 hours. Seal the flask and stir at room temperature for 16-24 hours.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: Triturate the resulting solid with cold diethyl ether. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.[5]
-
Causality: Trituration with a non-polar solvent like diethyl ether effectively removes non-polar impurities and any residual starting material, yielding a high-purity product.
-
Mandatory Analytical Validation
To ensure the integrity and reproducibility of the synthesis, the final product must be rigorously characterized.
| Analytical Method | Expected Result | Purpose of Validation |
| ¹H NMR | Characteristic peaks for aromatic, indolinic (aliphatic), and methyl ester protons with correct chemical shifts, splitting patterns, and integration.[10][11] | Confirms the molecular structure and the presence of all key functional groups. |
| ¹³C NMR | Signals corresponding to each unique carbon atom, including the carbonyl carbon of the ester.[10] | Provides unambiguous confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base (M+H)⁺.[12] | Confirms the molecular weight of the synthesized compound. |
| HPLC | A single major peak indicating a purity of ≥98%.[5] | Quantifies the purity of the final product and detects any potential impurities. |
Impact on Downstream Applications
The purity of this compound, validated by the methods above, directly influences the success of subsequent synthetic steps. Using a high-purity starting material is a cornerstone of reproducible drug discovery.
Caption: Comparison of API synthesis workflows based on starting material purity.
An impure starting material introduces unknown variables, leading to side reactions, complex purification challenges, and lower yields of the final active pharmaceutical ingredient (API). A validated, high-purity intermediate ensures that downstream reactions are predictable and scalable.
References
-
National Institutes of Health (NIH). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.[Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.[Link]
-
ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry.[Link]
-
MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.[Link]
-
National Institutes of Health (NIH). Development and Application of Indolines in Pharmaceuticals.[Link]
-
Wikipedia. Pinner reaction.[Link]
-
Chemistry Steps. Nitriles to Esters.[Link]
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Technical Assessment & Comparative Utility: Methyl Indoline-4-carboxylate Hydrochloride
Content Type: Publish Comparison Guide Subject: Methyl indoline-4-carboxylate hydrochloride (CAS: 1187927-40-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Saturated Gateway" Strategy
This compound represents a strategic entry point in heterocyclic chemistry, distinct from its fully aromatic counterpart, methyl indole-4-carboxylate. While the indole core is ubiquitous in drug discovery (found in >5% of all FDA-approved drugs), the indoline (2,3-dihydroindole) scaffold offers a unique "saturated gateway."
This guide objectively compares the utility of the indoline-4-carboxylate scaffold against its aromatic analogs. The core thesis is that the indoline form allows for high-fidelity N-functionalization without the competing C3-electrophilic reactivity common in indoles, serving as a superior intermediate for complex library synthesis before optional oxidative re-aromatization.
Quick Comparison: Indoline vs. Indole Scaffold
| Feature | Methyl Indoline-4-carboxylate HCl | Methyl Indole-4-carboxylate |
| CAS Number | 1187927-40-7 | 39830-66-5 |
| Hybridization | ||
| N1 Reactivity | Nucleophilic (Secondary Amine) | Poor Nucleophile (Requires strong base) |
| C3 Reactivity | Inert to electrophiles (unless forcing) | Highly reactive (prone to side reactions) |
| Storage Stability | High (HCl salt prevents oxidation) | Moderate (Prone to oxidative darkening) |
| Primary Utility | Scaffold for N-diversification | Final Core / C3-functionalization |
Technical Analysis & Data Interpretation
Structural Causality
The 4-position ester is critical. Unlike the common 5- or 6-substituted isomers, the 4-substituent sits in the "bay region" relative to the N1 position.
-
Steric Influence: The C4-ester creates a steric pocket that influences N-substitution, often improving selectivity for mono-alkylation over bis-alkylation (in cases of reductive amination).
-
Electronic Effect: The ester is electron-withdrawing. In the indole form, this deactivates the ring.[1] In the indoline form, the nitrogen lone pair is not part of an aromatic sextet, maintaining high nucleophilicity (
of conjugate acid ~5, vs -2 for indole).[1]
Analytical Data Interpretation (Validation)
When validating the identity of Methyl indoline-4-carboxylate HCl, specific NMR signatures distinguish it from the indole impurity.
Table 1: Expected NMR Diagnostic Signals (DMSO-d6)
| Position | Indoline-4-carboxylate (Target) | Indole-4-carboxylate (Impurity) | Interpretation |
| C2-H | Critical Check: Look for aliphatic triplets. Presence of aromatic C2-H indicates oxidation. | ||
| C3-H | The C2/C3 methylene signals are the "fingerprint" of the indoline core.[1] | ||
| N-H | Broad singlet (Exchangeable) | Broad singlet (Downfield, >11 ppm) | Indoline NH is typical of secondary amines; Indole NH is highly acidic/downfield.[1] |
| Methyl Ester | Less diagnostic; shifts are similar.[1] |
Experimental Protocols & Workflows
Protocol A: Salt Neutralization & N-Functionalization
Objective: To utilize the enhanced nucleophilicity of the indoline nitrogen for library generation (e.g., amide coupling or alkylation) without competing C-alkylation.[1]
Reagents:
-
Methyl indoline-4-carboxylate HCl (1.0 equiv)
-
Dichloromethane (DCM) or DMF[1]
-
Base: Diisopropylethylamine (DIPEA) or
[1] -
Electrophile: Acid Chloride (R-COCl) or Alkyl Halide (R-X)
Step-by-Step Methodology:
-
Free-Basing (In-situ): Suspend Methyl indoline-4-carboxylate HCl in DCM. Add 2.5 equiv of DIPEA.[1] Stir for 10 minutes at room temperature. Observation: The suspension should clear as the free base is liberated.[1]
-
Addition: Cool to 0°C. Add the electrophile (1.1 equiv) dropwise.
-
Why? The 4-ester provides steric bulk; cooling ensures kinetic control and prevents over-reaction or polymerization.[1]
-
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The indoline spot will be more polar than the N-capped product.[1]
-
Workup: Wash with 1N HCl (to remove excess DIPEA), then saturated
. Dry over .[1][2]
Validation Check:
-
Success: Disappearance of the broad NH stretch in IR (~3300
) and appearance of the amide carbonyl (~1650 ) or alkyl signals in NMR. -
Failure Mode: If the product is purple/dark, oxidation to the indole may have occurred (auto-oxidation).[1] Perform under
.
Protocol B: Oxidative Aromatization (The "Exit Strategy")
Objective: Converting the functionalized indoline back to the aromatic indole core.[1]
Reagents:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) - 1.2 equiv.
-
Solvent: Toluene or Dichloromethane.[1]
Methodology:
-
Dissolve N-substituted indoline in Toluene.[1]
-
Add DDQ portion-wise at RT.[1]
-
Stir for 1–3 hours. The mixture often turns deep red/brown (charge transfer complex).[1]
-
Filter through a pad of alumina or Celite to remove reduced DDQ (DDHQ).[1]
Visualizations
Strategic Pathway: The Divergent Scaffold
This diagram illustrates why one would choose the indoline salt over the indole for library synthesis.
Caption: Figure 1. The "Saturated Gateway" workflow. Using the indoline salt avoids the C3-selectivity issues inherent in direct indole functionalization.
Comparative Reactivity Profile
Caption: Figure 2. Reactivity divergence.[1][6] The indoline scaffold directs electrophiles to Nitrogen, whereas the indole scaffold naturally directs them to C3.[1]
References
-
Organic Syntheses. Synthesis of Methyl Indole-4-carboxylate via Palladium Catalysis. Org.[1][2][3][5][6][9] Synth. 2004, 81, 254.[1] Available at: [Link][1]
-
National Institutes of Health (PubChem). Methyl 1H-indole-4-carboxylate Data Sheet. CID 2733668.[1] Available at: [Link]
-
Frontiers in Pharmacology. Discovery of Quinoline-4-Carboxylic Acid Derivatives as SIRT3 Inhibitors. (2022).[1][5][6] Available at: [Link]
-
Journal of Organic Chemistry. Selective Iron Catalyzed Synthesis of N-Alkylated Indolines. (2018).[1] Available at: [Link]
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- 5. Indoline synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
